3-Bromo-5-ethoxypyridine
Description
Properties
IUPAC Name |
3-bromo-5-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUMRYNAZSTXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485198 | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17117-17-8 | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 17117-17-8
This technical guide provides a comprehensive overview of 3-Bromo-5-ethoxypyridine, a key heterocyclic building block for research and development in the pharmaceutical and agrochemical industries. Due to the limited availability of specific experimental data for this compound, this document leverages data from its close structural analog, 3-Bromo-5-methoxypyridine, as a predictive reference for its properties and reactivity. All data specific to the methoxy analog will be clearly indicated.
Core Chemical and Physical Properties
| Property | This compound | 3-Bromo-5-methoxypyridine |
| CAS Number | 17117-17-8 | 50720-12-2[1] |
| Molecular Formula | C₇H₈BrNO | C₆H₆BrNO[1] |
| Molecular Weight | 202.05 g/mol | 188.02 g/mol [1] |
| Appearance | Colorless to light orange to yellow clear liquid | White to yellow low melting solid[2] |
| Melting Point | Not available | 31-35 °C[1] |
| Boiling Point | Not available | Not available |
| Density | Not available | Not available |
| Solubility | Not available | Soluble in DMSO and Methanol[3] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and robust method can be adapted from the synthesis of its methoxy analog. The primary route involves the nucleophilic substitution of a di-substituted pyridine.
Proposed Synthesis of this compound
A plausible and efficient synthesis route starts from 3,5-dibromopyridine. This common starting material can be reacted with sodium ethoxide in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), under elevated temperatures.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from 3-Bromo-5-methoxypyridine synthesis):
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol (a sufficient volume to ensure stirring) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction with 3,5-Dibromopyridine: To the freshly prepared sodium ethoxide solution, add 3,5-dibromopyridine (1 equivalent).
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate to yield pure this compound.
Reactivity and Potential Applications in Drug Development
The bromine atom at the 3-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or boronate esters to introduce diverse aryl, heteroaryl, or alkyl substituents at the 3-position.
General Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the residue by column chromatography to obtain the desired coupled product.
Potential Biological Activity and Structure-Activity Relationships
While no specific biological activity has been reported for this compound, the substituted pyridine scaffold is a common motif in a wide range of biologically active molecules. The nature and position of substituents on the pyridine ring play a crucial role in determining the compound's biological profile.
Logical Relationship in Structure-Activity Relationship (SAR) Studies:
Caption: Logical workflow for SAR studies of 3-alkoxypyridine derivatives.
Studies on various pyridine derivatives have shown a broad spectrum of biological activities, including but not limited to:
-
Anticancer Activity: The antiproliferative activity of pyridine derivatives is influenced by the nature and position of substituents.[4][5]
-
Antimalarial Activity: Certain 3,5-diarylaminopyridines have shown potent antimalarial activity.[6]
-
Enzyme Inhibition: Substituted pyridines have been investigated as inhibitors for various enzymes, such as Factor XIa in the coagulation cascade.[7][8]
-
Antimicrobial and Antifungal Activity: Pyridine derivatives are being explored for the development of new antimicrobial and antifungal agents.[9][10]
The ethoxy group at the 5-position of this compound can influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to its methoxy counterpart. This makes it a valuable building block for generating a library of compounds for biological screening in drug discovery programs.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its reactivity in cross-coupling reactions allows for the introduction of a wide array of substituents, making it an attractive starting material for the generation of compound libraries for drug discovery and agrochemical research. While specific experimental data for this compound is limited, the extensive information available for its methoxy analog provides a strong foundation for predicting its chemical behavior and for the development of robust synthetic and experimental protocols. Further research into the specific properties and biological activities of this compound and its derivatives is warranted and holds promise for the discovery of novel bioactive compounds.
References
- 1. 3-ブロモ-5-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-Hydroxypyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-ethoxypyridine (CAS No. 17117-17-8) is a halogenated and ether-substituted pyridine derivative.[1][2] Such compounds are valuable intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the bromo and ethoxy groups on the pyridine ring offers versatile handles for synthetic modifications, enabling the construction of more complex molecular architectures. Understanding the core physicochemical properties of this building block is critical for its effective application in reaction design, process optimization, purification, and formulation. This guide provides a detailed overview of the known physicochemical data for this compound, outlines standard experimental protocols for their determination, and illustrates key synthetic and analytical workflows.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for predicting its behavior in various chemical and biological systems.
Data Summary Table
| Property | Value | Data Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 17117-17-8 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | |
| Melting Point | 9 °C | |
| Boiling Point | 240 °C | |
| Specific Gravity (20/20) | 1.48 | |
| Refractive Index | 1.56 | |
| pKa | Data not available | - |
| LogP | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Reactivity
This compound is typically synthesized from readily available pyridine precursors. A common synthetic route involves the nucleophilic substitution of a di-halogenated pyridine. The bromine atom serves as a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), while the pyridine nitrogen can be involved in acid-base chemistry or coordination to metal centers. The ethoxy group is generally stable but can be cleaved under harsh acidic conditions.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These represent standard laboratory procedures applicable to organic compounds like this compound.
Melting Point Determination
The melting point, the temperature at which a solid transitions to a liquid, is a key indicator of purity.
-
Principle: A small, uniform sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.
-
Apparatus: Digital melting point apparatus (e.g., DigiMelt) or Thiele tube with a calibrated thermometer.
-
Procedure:
-
A small amount of the crystalline solid (if the sample is solidified below its 9 °C melting point) is packed into a capillary tube to a depth of 1-2 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
For an unknown compound, a rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.
-
A second, more precise measurement is performed with a slow heating ramp (~2 °C/min), starting approximately 10-15 °C below the approximate melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1.5 °C).
-
Boiling Point Determination
The boiling point is determined for liquid samples at atmospheric pressure.
-
Principle: A liquid is heated until its vapor pressure equals the surrounding atmospheric pressure, at which point it boils.
-
Apparatus: Distillation apparatus (heating mantle, round-bottom flask, condenser, calibrated thermometer).
-
Procedure:
-
The liquid is placed in a distillation flask with boiling chips.
-
The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
-
The liquid is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.
-
Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties (e.g., absorption, distribution).
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of its concentration in the two phases at equilibrium is measured.
-
Apparatus: HPLC system with a UV detector, separatory funnels or vials, vortex mixer, centrifuge.
-
Procedure (Shake-Flask Method):
-
Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
A stock solution of this compound is prepared in the aqueous phase.
-
A known volume of the stock solution is mixed with a known volume of the saturated n-octanol in a vial.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to allow equilibrium to be reached, then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the aqueous and n-octanol phases is determined, typically by HPLC with UV detection against a calibration curve.
-
The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water].
-
The final value is expressed as its base-10 logarithm (logP).
-
Stability and Handling
-
Stability: this compound should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[1][2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
-
Handling: Use in a chemical fume hood is recommended.[1] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[2] Avoid inhalation of vapor and contact with skin and eyes.[1]
-
Hazards: This compound is a combustible liquid and can cause skin and serious eye irritation.[2] Upon decomposition under fire conditions, it may emit toxic fumes such as carbon oxides, nitrogen oxides, and hydrogen bromide.[1]
Conclusion
References
Spectroscopic Profile of 3-Bromo-5-ethoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-ethoxypyridine. Due to the limited availability of experimental data for this specific compound in public databases, this guide presents a combination of experimental data for the closely related analog, 3-Bromo-5-methoxypyridine, and predicted data for this compound based on established spectroscopic principles. This approach offers valuable insights for the characterization and analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Data presented for 3-Bromo-5-methoxypyridine is experimental, while data for this compound is predicted based on analogy and established chemical shift and fragmentation patterns.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3-Bromo-5-methoxypyridine[1][2] | CDCl₃ | 8.27 | d | 17.20 | H-2, H-6 |
| 7.36 | s | H-4 | |||
| 3.86 | s | -OCH₃ | |||
| This compound (Predicted) | CDCl₃ | ~8.2-8.3 | d | H-2, H-6 | |
| ~7.3-7.4 | t | H-4 | |||
| ~4.1 | q | ~7.0 | -OCH₂CH₃ | ||
| ~1.4 | t | ~7.0 | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Predicted Chemical Shift (δ) ppm | Assignment |
| This compound | CDCl₃ | ~155 | C-5 |
| ~148 | C-2 | ||
| ~140 | C-6 | ||
| ~124 | C-4 | ||
| ~118 | C-3 | ||
| ~64 | -OCH₂CH₃ | ||
| ~15 | -OCH₂CH₃ |
Note: Predicted values are based on the analysis of substituted pyridines and ethoxybenzene derivatives.[3][4]
Table 3: IR Spectroscopic Data (Predicted Characteristic Absorptions)
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H (ethoxy) | 2980 - 2850 | Stretch |
| C=N (pyridine ring) | 1600 - 1550 | Stretch |
| C=C (pyridine ring) | 1500 - 1400 | Stretch |
| C-O (ether) | 1260 - 1200 (asymmetric), 1050 - 1000 (symmetric) | Stretch |
| C-Br | 700 - 500 | Stretch |
Note: These are predicted ranges based on characteristic infrared absorption frequencies for the respective functional groups.[5][6][7][8]
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ (m/z) | Key Fragment Ions (m/z) |
| 3-Bromo-5-methoxypyridine[1][9] | DCI/NH₃ | 188/190 (M+H)⁺ | Not specified |
| This compound (Predicted) | EI | 201/203 | 172/174 ([M-C₂H₅]⁺), 144/146 ([M-C₂H₅O]⁺), 122 ([M-Br]⁺) |
Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in M+ and M+2 peaks of nearly equal intensity.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-64 (or as needed to achieve adequate signal-to-noise).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: Approximately 16 ppm, centered around 5-6 ppm.
-
Temperature: 298 K.
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR Spectrometer.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
Spectral width: Approximately 200-250 ppm.
-
Temperature: 298 K.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: FT-IR Spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
If necessary, further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
-
Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Transfer the filtered solution to an appropriate vial for the mass spectrometer's autosampler.
Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an electron ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure proper separation and elution of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
References
- 1. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. 3-Bromo-5-methoxypyridine | 50720-12-2 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-Bromo-5-ethoxypyridine. While direct experimental data for this specific molecule is not extensively published, this document outlines a reliable synthetic protocol based on established methodologies for analogous compounds. Furthermore, it presents predicted characterization data to aid in the identification and quality control of this compound.
Introduction
This compound is a halogenated and ether-substituted pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials. The bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, while the ethoxy group can influence the compound's solubility, lipophilicity, and metabolic stability. This guide details a proposed synthetic route and the expected analytical characterization of this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution reaction. This proposed method is adapted from well-established procedures for the synthesis of the analogous 3-Bromo-5-methoxypyridine.[1][2] The reaction involves the displacement of a bromide from 3,5-dibromopyridine with sodium ethoxide.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
3,5-Dibromopyridine
-
Sodium metal
-
Anhydrous Ethanol
-
Anhydrous N,N-Dimethylformamide (DMF) (optional solvent)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) in small pieces to anhydrous ethanol (a sufficient volume to dissolve the sodium and the subsequent substrate). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. The reaction is complete when all the sodium has dissolved.
-
Reaction with 3,5-Dibromopyridine: To the freshly prepared sodium ethoxide solution, add 3,5-dibromopyridine (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary but is typically in the range of 4-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of this compound
The successful synthesis of this compound should be confirmed by a suite of analytical techniques. The following tables summarize the predicted physical and spectroscopic data based on the known data of analogous compounds such as 3-Bromo-5-methoxypyridine and 3-Bromo-5-hydroxypyridine.[3][4]
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Not available |
| Melting Point | Not available |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 - 8.1 | m | 2H | Aromatic CH (H2, H6) |
| ~7.4 - 7.2 | m | 1H | Aromatic CH (H4) |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-O |
| ~145 | Aromatic CH (C2 or C6) |
| ~140 | Aromatic CH (C6 or C2) |
| ~125 | Aromatic CH (C4) |
| ~120 | C-Br |
| ~65 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1570-1550 | C=N, C=C stretching |
| ~1250-1200 | Aryl-O-Alkyl ether C-O stretch |
| ~1050-1000 | Alkyl-O-Aryl ether C-O stretch |
| ~600-500 | C-Br stretch |
MS (Mass Spectrometry)
| m/z | Assignment |
| 201/203 | [M]⁺ (presence of Br isotopes in ~1:1 ratio) |
| 172/174 | [M - C₂H₅]⁺ |
| 122 | [M - Br]⁺ |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical workflow to ensure the desired product is obtained with high purity and its identity is confirmed.
Caption: General workflow for the synthesis and characterization.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic protocol, based on established methods for analogous compounds, offers a reliable route to this valuable chemical intermediate. The predicted characterization data serves as a useful reference for researchers in confirming the identity and purity of the synthesized compound. This information is intended to facilitate further research and development in areas where this and similar heterocyclic scaffolds are of interest.
References
Reactivity and stability of 3-Bromo-5-ethoxypyridine
An In-Depth Technical Guide on the Reactivity and Stability of 3-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated pyridine derivative that serves as a valuable and versatile building block in organic synthesis. Its unique structural features—an electron-deficient pyridine ring activated by a bromine atom at the 3-position and modulated by an ethoxy group at the 5-position—make it a key intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the known physicochemical properties, stability, and reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for analogous compounds are provided to serve as a practical reference for laboratory applications.
Physicochemical and Safety Data
While comprehensive experimental data for this compound is limited, key physical properties and safety information have been reported. The ethoxy group, being electronically similar to a methoxy group, suggests that its reactivity profile will closely mirror that of its well-studied analog, 3-bromo-5-methoxypyridine.[1]
Physical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 17117-17-8 | |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | Calculated |
| Appearance | Colorless to Light orange to Yellow clear liquid | |
| Melting Point | 9 °C (lit.) | [2] |
| Boiling Point | 240 °C (lit.) | [2] |
| Density | 1.45 g/cm³ | [2] |
| Flash Point | 52 °C (lit.) | [2] |
| Vapor Pressure | 0.101 mmHg at 25 °C | [2] |
Safety and Handling
Proper handling of this compound is essential. The compound is classified as a combustible liquid.
| Hazard Information | Precautionary Statement |
| H227 : Combustible liquid | P210 : Keep away from heat/sparks/open flames/hot surfaces. No smoking. |
| P302 + P352 : IF ON SKIN: Wash with plenty of soap and water. | |
| P370 + P378 : In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |
| P403 + P235 : Store in a well-ventilated place. Keep cool. |
Stability Profile
Detailed experimental studies on the stability of this compound are not widely published.[2] However, its stability can be inferred from its structure and the established behavior of similar chemical entities.
Thermal Stability
With a boiling point of 240 °C, the compound exhibits good thermal stability under standard laboratory conditions.[2] It is suitable for reactions conducted at elevated temperatures, which is common for cross-coupling reactions. However, prolonged exposure to very high temperatures could lead to decomposition.
Chemical Stability
The Safety Data Sheet (SDS) for this compound indicates no available data on specific chemical stability or incompatibilities.[2] As a general practice for halogenated heterocycles, it should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.
Photostability
In accordance with ICH Q1B guidelines, new drug substances and products should be evaluated to demonstrate that light exposure does not cause unacceptable changes.[3][4] The pyridine ring system can absorb UV radiation, making it potentially susceptible to photodegradation. Confirmatory photostability studies are recommended, involving exposure to a light source capable of emitting both visible and UV wavelengths for a specified duration (e.g., not less than 1.2 million lux hours and 200 watt hours/m²).[5] Such studies typically involve a "forced degradation" phase to identify potential degradation products and develop stability-indicating analytical methods.[3][5]
Reactivity and Synthetic Applications
The reactivity of this compound is primarily centered around the carbon-bromine bond. The electron-withdrawing nature of the pyridine ring nitrogen atom facilitates reactions at this site, particularly palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[6][7]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceutical agents.[8]
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling an organohalide with an organoboron compound.[9] This reaction is widely used to synthesize biaryl and heteroaryl structures.[10][11] this compound can be readily coupled with various aryl or heteroaryl boronic acids or esters to generate diverse molecular scaffolds.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is adapted for a generic bromopyridine and serves as a representative example.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] or other suitable phosphine ligand (0.04 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst and ligand to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing for the coupling of aryl halides with a vast range of amines.[8][12] This reaction is indispensable in medicinal chemistry for synthesizing aryl amines, which are prevalent in drug candidates. This compound is an excellent substrate for this transformation.
Representative Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine
This protocol is based on the amination of 2-bromo-6-methylpyridine and serves as a representative example.[13]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)
-
(±)-BINAP or other suitable phosphine ligand (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk vessel, combine the palladium precursor, ligand, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox or using standard Schlenk techniques).[13]
-
Add the this compound and the amine to the vessel.[13]
-
Add anhydrous, degassed toluene via syringe.
-
Heat the resulting mixture to 80-110 °C with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.[13]
-
After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate.
-
Wash the mixture with brine, dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation under reduced pressure.[13]
-
Purify the crude product via recrystallization or flash column chromatography to obtain the desired aryl amine.[13]
Conclusion
This compound is a highly valuable intermediate for the synthesis of functionalized heterocyclic compounds. While specific data on its stability and reactivity are sparse, its chemical behavior can be reliably predicted based on its structural similarity to other 3-bromo-5-alkoxypyridines. Its primary utility lies in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions provide robust and efficient pathways to novel molecular architectures essential for drug discovery and development. Further experimental studies are warranted to fully characterize its stability profile and expand its documented synthetic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. rdlaboratories.com [rdlaboratories.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
3-Bromo-5-ethoxypyridine Derivatives: A Technical Guide to Their Synthesis and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-bromo-5-ethoxypyridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. While direct biological data on the parent molecule is limited in publicly accessible literature, this document extrapolates its potential activities based on extensive research into structurally related pyridine analogues. This guide covers synthetic methodologies, potential antimicrobial and anticancer activities, and detailed experimental protocols for in vitro evaluation. Furthermore, it presents hypothetical signaling pathways and experimental workflows to guide future research and drug discovery efforts centered on this promising scaffold.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced at various positions, make it a privileged structure in drug design. The presence of a halogen atom, such as bromine, and an alkoxy group, such as an ethoxy group, at the 3 and 5 positions, respectively, of the pyridine ring in this compound suggests a molecule with potential for a range of biological activities. The bromine atom can participate in hydrogen bonding and halogen bonding, and it also serves as a synthetic handle for further derivatization through cross-coupling reactions. The ethoxy group can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.
This guide aims to provide a comprehensive resource for researchers interested in exploring the therapeutic potential of this compound derivatives.
Synthesis of this compound
A plausible synthetic pathway for this compound is outlined below:
Investigating the electronic effects of the ethoxy group in 3-Bromo-5-ethoxypyridine
An In-Depth Technical Guide to the Electronic Effects of the Ethoxy Group in 3-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the electronic properties of this compound, a substituted pyridine of interest in medicinal chemistry and materials science. Understanding the electronic effects of the ethoxy and bromo substituents is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential biological activity. This document outlines the theoretical basis for these effects, presents available data for analogous compounds, and provides detailed protocols for the full experimental and computational characterization of the target molecule.
Pyridine and its derivatives are fundamental scaffolds in numerous FDA-approved drugs and are pivotal in modern drug discovery. The ability to modulate the electronic properties of the pyridine ring through substitution allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.
Theoretical Framework: Inductive and Resonance Effects
The electronic character of this compound is determined by the interplay of inductive and resonance effects from both the ethoxy and bromo substituents.
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is dependent on the electronegativity of the atoms.
-
Ethoxy Group (-OEt): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I).
-
Bromo Group (-Br): As a halogen, bromine is also strongly electronegative and thus exhibits a significant electron-withdrawing inductive effect (-I).
-
-
Resonance Effect (R) or Mesomeric Effect (M): This effect involves the delocalization of pi (π) electrons and lone pairs across the conjugated system of the pyridine ring.
-
Ethoxy Group (-OEt): The oxygen atom possesses lone pairs of electrons that can be delocalized into the pyridine ring, resulting in a strong electron-donating resonance effect (+R). This effect increases the electron density, particularly at the ortho and para positions relative to the substituent.
-
Bromo Group (-Br): While primarily an inductive withdrawer, bromine also has lone pairs that can participate in resonance, leading to a weak electron-donating resonance effect (+R).
-
In this compound, the ethoxy group at the 3-position and the bromo group at the 5-position will collectively influence the electron density of the aromatic ring and the basicity of the pyridine nitrogen. The strong +R effect of the ethoxy group is expected to counteract its -I effect, leading to an overall electron-donating character. Conversely, the strong -I effect of the bromo group will likely dominate its weak +R effect, making it an overall electron-withdrawing substituent. The net effect on the pyridine ring will be a complex interplay of these competing influences.
Quantitative Analysis of Electronic Effects
Hammett Substituent Constants
The Hammett equation provides a means to quantify the electronic effect of a substituent on a benzene ring, and these principles are often extended to heterocyclic systems like pyridine. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Predominant Electronic Effect |
| Ethoxy (-OEt) | +0.12 | -0.25 | Electron-donating (strong +R, moderate -I) |
| Bromo (-Br) | +0.39 | +0.23 | Electron-withdrawing (strong -I, weak +R) |
Data sourced from established physical organic chemistry literature.
In this compound, both substituents are in a meta-like position relative to each other. The ethoxy group will have a modest electron-withdrawing effect from the 3-position on the 5-position, while the bromo group will have a stronger electron-withdrawing effect from the 5-position on the 3-position. The overall effect on the pyridine nitrogen's basicity will be a combination of these meta effects.
Spectroscopic Data of an Analogous Compound
As a close analog, the ¹H NMR data for 3-bromo-5-methoxypyridine can provide insight into the expected chemical shifts for this compound.
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
| 3-bromo-5-methoxypyridine | CDCl₃ | 8.28 (d, J = 1.6 Hz, 1H), 8.24 (d, J = 2.4 Hz, 1H), 7.36 (dd, J = 2.4, 1.6 Hz, 1H), 3.86 (s, 3H) |
The downfield chemical shifts of the aromatic protons are indicative of the overall electron-withdrawing nature of the pyridine ring itself and the bromo substituent.
Visualization of Electronic Effects and Experimental Workflow
The following diagrams illustrate the theoretical electronic effects and a proposed workflow for the comprehensive characterization of this compound.
Caption: Interplay of inductive and resonance effects in this compound.
Caption: Workflow for investigating the electronic effects of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the experimental characterization of the electronic properties of this compound.
Protocol for pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant of the conjugate acid of this compound, providing a direct measure of the pyridine nitrogen's basicity.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled to remove CO₂
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in the 100 mL beaker. Gentle warming may be required to aid dissolution.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in 0.1-0.2 mL increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH drops significantly and then stabilizes at a low value (e.g., pH 2-3).
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).
-
Repeat the titration at least twice more for reproducibility.
Protocol for ¹³C NMR Spectroscopic Analysis
¹³C NMR spectroscopy provides direct information about the electronic environment of each carbon atom in the molecule. Electron-donating groups will shield the carbon nuclei (shift to lower ppm), while electron-withdrawing groups will deshield them (shift to higher ppm).
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Prepare a solution of this compound by dissolving 20-30 mg of the compound in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:
-
Spectral width: ~200 ppm
-
Pulse width: ~90°
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
-
Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Assign the peaks to the corresponding carbon atoms in the molecule. This can be aided by computational predictions (DFT) and by comparing the spectrum to that of related compounds like 3-bromopyridine and 3-ethoxypyridine.
-
Analyze the chemical shifts of the pyridine ring carbons. Compare these shifts to those of unsubstituted pyridine to determine the shielding/deshielding effects of the ethoxy and bromo groups. The carbon attached to the ethoxy group (C-3) is expected to be significantly shielded, while the carbon attached to the bromine (C-5) will be deshielded. The other ring carbons (C-2, C-4, C-6) will also show shifts that reflect the combined electronic effects.
Conclusion
The electronic properties of this compound are governed by a nuanced interplay between the electron-donating resonance effect of the ethoxy group and the electron-withdrawing inductive effects of both the ethoxy and bromo substituents. This results in a complex pattern of electron density distribution across the pyridine ring, which in turn dictates the basicity of the nitrogen atom and the reactivity of the molecule. A thorough characterization, employing a combination of experimental techniques such as pKa determination and NMR spectroscopy, alongside computational modeling, is essential for a complete understanding of these electronic effects. Such knowledge is invaluable for the rational design of new drug candidates and functional materials based on the substituted pyridine scaffold.
Technical Guide: Health and Safety Information for 3-Bromo-5-ethoxypyridine
This document provides a comprehensive overview of the health and safety information for 3-Bromo-5-ethoxypyridine (CAS No. 17117-17-8). The information herein is compiled from publicly available Safety Data Sheets (SDS) and is intended to guide laboratory personnel in the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to skin and eye irritation.[1][2]
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] | Warning | GHS07 (Exclamation Mark) |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] | Warning | GHS07 (Exclamation Mark) |
| Combustible Liquid | Not specified | H227: Combustible liquid.[3] | Warning | None specified |
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to precautionary measures is essential to minimize risk. The following statements and PPE recommendations are derived from safety data sheets.
Table 2: Precautionary Statements (P-Statements)
| Type | Code | Statement |
| Prevention | P264 | Wash hands and any exposed skin thoroughly after handling.[1] |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[1] | |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P321 | Specific treatment (see supplemental first aid instruction on this label).[1] | |
| P332+P317 | If skin irritation occurs: Get medical help.[1] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P370+P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3] | |
| Storage | P403+P235 | Store in a well-ventilated place. Keep cool.[3] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE) Workflow
A systematic approach to PPE is critical for ensuring personnel safety. The following diagram illustrates the standard workflow for using PPE when handling chemical reagents like this compound.
References
Methodological & Application
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-5-ethoxypyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and medicinal chemistry fields, due to its broad substrate scope and functional group tolerance.[1][2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-5-ethoxypyridine with various primary amines. The resulting 3-amino-5-ethoxypyridine derivatives are valuable building blocks in the synthesis of biologically active molecules.
The reaction involves the coupling of an aryl halide (this compound) with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The choice of these components is crucial for achieving high yields and reaction efficiency.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II)-aryl complex.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the aminated product and regenerating the Pd(0) catalyst.[2][3]
Data Presentation
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various primary amines. The selection of catalyst, ligand, base, and solvent is critical for optimal results. While specific yields for this compound are not widely published, the tables provide expected outcomes based on reactions with structurally similar bromopyridines.
Table 1: Reaction Conditions for Coupling with Primary Arylamines
| Primary Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (1-2) | SPhos (2-4) | Cs₂CO₃ (1.5-2.0) | Dioxane | 90-110 | 12-24 | Good to Excellent |
| 4-Trifluoromethylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100-110 | 18-24 | Moderate to Good |
| 2-Aminopyridine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Dioxane | 100 | 16-24 | Moderate to Good |
Table 2: Reaction Conditions for Coupling with Primary Alkylamines
| Primary Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| n-Butylamine | Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | LHMDS (1.2-1.5) | THF | 60-80 | 8-16 | Good to Excellent |
| Cyclohexylamine | Pd(OAc)₂ (1-2) | cataCXium A (2-4) | K₂CO₃ (2.0) | t-Amyl alcohol | 90-100 | 12-24 | Good |
| Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu (1.4) | Toluene | 80-100 | 10-20 | Good to Excellent |
| Isobutylamine | G3-XPhos (2) | (none) | LHMDS (1.5) | 2-Methyl-THF | 70-90 | 12-24 | Good |
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound with a primary amine. Optimization of the reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Primary Arylamines
Materials:
-
This compound
-
Primary arylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, Xantphos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (0.02-0.04 mmol, 2-4 mol%), and the base (1.2-2.0 mmol, 1.2-2.0 equiv.).
-
Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Add the primary arylamine (1.1-1.2 mmol, 1.1-1.2 equiv.) via syringe.
-
Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-ethoxypyridin-3-amine.
Protocol 2: General Procedure for Coupling with Primary Alkylamines
Materials:
-
This compound
-
Primary alkylamine
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BrettPhos, DavePhos)
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LHMDS), Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Follow steps 1-4 from Protocol 1, using the appropriate primary alkylamine, palladium precursor, ligand, base, and solvent as indicated in Table 2.
-
Stir the reaction mixture at a temperature ranging from 60-100 °C for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-5-ethoxypyridin-3-amine.
Conclusion
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of N-substituted 3-amino-5-ethoxypyridine derivatives. The choice of catalyst, ligand, base, and solvent system is crucial and should be tailored to the specific primary amine being used. The protocols and data presented here serve as a valuable starting point for researchers in the development of novel compounds for various applications, including drug discovery.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel heterocyclic compounds utilizing 3-Bromo-5-ethoxypyridine as a key starting material. The following protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling offer versatile routes to a variety of substituted pyridine derivatives. Subsequent intramolecular cyclization strategies can be employed to construct fused heterocyclic systems of medicinal interest, such as furopyridines, thienopyridines, and pyridopyrimidines.
Synthesis of 3-Aryl-5-ethoxypyridines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. This reaction enables the synthesis of 3-aryl-5-ethoxypyridines by coupling this compound with various arylboronic acids in the presence of a palladium catalyst and a base.[1][2][3][4][5][6]
Experimental Protocol:
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.08 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A solvent mixture of toluene and water (4:1, 5 mL) is added. The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-5-ethoxypyridine.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Ethoxy-3-phenylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-Ethoxy-3-(4-methoxyphenyl)pyridine | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 5-Ethoxy-3-(3-fluorophenyl)pyridine | 82-92 |
| 4 | Thiophene-2-boronic acid | 5-Ethoxy-3-(thiophen-2-yl)pyridine | 75-85 |
Note: Yields are typical ranges based on similar reactions reported in the literature.
Reaction Workflow:
References
- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-methoxypyridine | C6H6BrNO | CID 817163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of fused-ring heterocycles from intramolecular reactions on alkene derivatives. [irinsubria.uninsubria.it]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis with 3-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Bromo-5-ethoxypyridine as a versatile building block in microwave-assisted organic synthesis. The methodologies outlined herein are particularly relevant for the rapid and efficient generation of libraries of substituted pyridine derivatives for drug discovery and development, with a focus on the synthesis of potential kinase inhibitors.
Introduction
This compound is a valuable heterocyclic starting material, offering a reactive handle for various palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl functionalities. The ethoxy group at the 5-position can influence the electronic properties and solubility of the resulting molecules, making it a useful scaffold for medicinal chemistry.
Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and purities compared to conventional heating methods.[1] This is particularly advantageous for the synthesis of compound libraries where reaction times are a critical factor. These application notes provide optimized protocols for key microwave-assisted transformations of this compound.
Key Applications in Drug Discovery
Derivatives of this compound are of significant interest in the development of targeted therapies, particularly as kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme. The ability to rapidly diversify the 3-position of the 5-ethoxypyridine core through microwave-assisted cross-coupling reactions allows for the efficient exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors.[2]
Experimental Protocols
The following are detailed methodologies for key microwave-assisted reactions using this compound. These protocols can be adapted as a starting point for a wide range of synthetic transformations.
Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids to form C-C bonds.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, DMF, Ethanol/Water)
-
Microwave reactor vials
-
Inert gas supply (Argon or Nitrogen)
Protocol:
-
To a microwave reactor vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, to a concentration of ~0.1 M).
-
Seal the vial under an inert atmosphere.
-
Place the vial in the microwave reactor and irradiate the reaction mixture at 120-150 °C for 10-30 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 130 | 20 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 140 | 15 | 88-96 |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Ethanol/H₂O | 120 | 25 | 82-92 |
Note: Yields are estimates based on similar reactions with bromopyridine derivatives and may vary depending on the specific substrate and reaction conditions.[4]
Microwave-Assisted Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed coupling of this compound with various amines to form C-N bonds.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., Morpholine, Piperidine, Aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Microwave reactor vials
-
Inert gas supply (Argon or Nitrogen)
Protocol:
-
In a microwave vial, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (1.5-2.0 equiv.).
-
Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.2 M).
-
Seal the vial under an inert atmosphere.
-
Place the vial in the microwave reactor and irradiate at 100-140 °C for 15-45 minutes.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by column chromatography.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 120 | 30 | 80-90 |
| 2 | Piperidine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Dioxane | 130 | 20 | 85-95 |
| 3 | Aniline | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ | Toluene | 140 | 40 | 75-85 |
Note: Yields are based on general protocols for Buchwald-Hartwig amination of aryl bromides under microwave irradiation.
Microwave-Assisted Sonogashira Coupling
This protocol details the palladium/copper-catalyzed coupling of this compound with terminal alkynes to form C-C triple bonds.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Heptyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., DMF, Acetonitrile)
-
Microwave reactor vials
-
Inert gas supply (Argon or Nitrogen)
Protocol:
-
To a microwave vial, add this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and CuI (4 mol%).
-
Add the degassed solvent (e.g., DMF) and the base (e.g., TEA, 3.0 equiv.).
-
Seal the vial under an inert atmosphere.
-
Place the vial in the microwave reactor and irradiate at 100-130 °C for 10-25 minutes.[5]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | TEA | DMF | 110 | 15 | 85-95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (2) / CuI (4) | DIPA | Acetonitrile | 120 | 20 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | TEA | DMF | 100 | 10 | 90-98 |
Note: Yields are based on general protocols for Sonogashira coupling of aryl bromides under microwave irradiation.[5]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: General workflow for the diversification of this compound.
Kinase Signaling Pathway Inhibition
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. u-picardie.fr [u-picardie.fr]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for conducting the Heck reaction with 3-bromo-5-ethoxypyridine. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] These protocols are designed to serve as a robust starting point for researchers, enabling adaptation and optimization for specific applications in pharmaceutical and materials science research.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically by vinylating aryl or vinyl halides.[1][2] The reaction typically involves a palladium catalyst, a base, and an appropriate solvent. While a variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃, the choice of ligand, base, and solvent is critical for achieving high yields and selectivity.[3] For substrates like this compound, the electronic nature of the pyridine ring and the ethoxy substituent will influence reactivity.
Key Reaction Parameters and Optimization
Several factors can be systematically varied to optimize the Heck reaction for this compound. These include the choice of catalyst and ligand, the type and amount of base, the solvent, and the reaction temperature and duration.
Catalyst and Ligand Selection: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective catalyst precursor that is reduced in situ to the active Pd(0) species.[4] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. Phosphine ligands, such as triphenylphosphine (PPh₃), and N-heterocyclic carbenes (NHCs) are widely employed.[5][6] For electron-rich aryl bromides, electron-poor phosphine ligands can sometimes enhance the rate of reaction.[7]
Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle.[8] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N).[1] The choice of base can significantly impact the reaction outcome, and empirical screening is often necessary.
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and 1-methyl-2-pyrrolidone (NMP) are frequently used for Heck reactions due to their ability to dissolve the reactants and stabilize the catalytic species.[9][10] The reaction temperature is often dictated by the boiling point of the chosen solvent.
Reactant Stoichiometry: Typically, a slight excess of the alkene (1.1 to 1.5 equivalents) is used relative to the aryl bromide to ensure complete consumption of the limiting reagent. The base is generally used in excess (1.5 to 2.0 equivalents).
Quantitative Data Summary
The following tables summarize typical quantitative parameters for Heck reactions involving aryl bromides, which can be used as a starting point for the reaction of this compound.
Table 1: Typical Catalyst and Ligand Loadings
| Component | Catalyst Loading (mol%) | Ligand to Palladium Ratio |
| Pd(OAc)₂ | 0.5 - 5 | N/A (ligandless) or 1:1 to 1:4 |
| PdCl₂ | 1 - 6 | N/A (ligandless) or 1:1 to 1:4 |
| Pd₂(dba)₃ | 0.5 - 2.5 | 1:2 to 1:8 |
| PPh₃ | - | 1:1 to 1:4 (relative to Pd) |
| NHC Ligand Precursor | 1 - 4 | 1:1 to 2:1 (relative to Pd) |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Typical Temperature (°C) |
| K₂CO₃ | 1.5 - 2.5 | DMF, DMAc, NMP, Toluene | 80 - 140 |
| Cs₂CO₃ | 1.5 - 2.0 | DMF, DMAc, Toluene | 80 - 120 |
| Et₃N | 1.5 - 3.0 | DMF, Acetonitrile | 80 - 110 |
| NaOAc | 1.5 - 2.5 | DMF, NMP | 100 - 140 |
Table 3: Example Reaction Conditions for Aryl Bromides
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | NHC precursor (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 95[5] |
| Bromobenzene | n-Butyl acrylate | Pd₂(dba)₂ (0.5) | Phosphine-Imidazolium (0.5) | Cs₂CO₃ (2) | DMAc | 120 | 12 | 98[11] |
| 3-Bromopyridine | Methyl acrylate | Supramolecular Pd catalyst | - | K₂CO₃ (2) | Toluene | 130 | 1 | ~50[12] |
| Various Aryl Bromides | Styrene | Pd-complex 6 (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | 73-92[13] |
Experimental Protocol: Heck Reaction of this compound
This protocol provides a general procedure that can be adapted for the coupling of this compound with a variety of alkenes.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (or other suitable ligand)
-
Potassium carbonate (K₂CO₃) (or other suitable base)
-
Anhydrous N,N-dimethylformamide (DMF) (or other suitable solvent)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Addition of Reagents: Add potassium carbonate (2.0 mmol, 2.0 equiv) to the Schlenk tube.
-
Solvent and Alkene Addition: Add anhydrous DMF (5 mL) followed by the alkene (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
This diagram outlines the general workflow for setting up and performing the Heck reaction in a laboratory setting.
Caption: General laboratory workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application of 3-Bromo-5-ethoxypyridine in the Synthesis of Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-ethoxypyridine is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of novel agrochemicals. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its chemical structure suggests its utility as a versatile building block. The bromine atom at the 3-position allows for the introduction of various functional groups through cross-coupling reactions, and the ethoxy group at the 5-position can influence the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for the efficacy and environmental fate of an agrochemical. This document provides an overview of the potential applications and generalized synthetic protocols for utilizing this compound in the discovery and development of new insecticides, herbicides, and fungicides.
Introduction
Pyridine-based structures are integral to a wide array of successful agrochemicals due to their favorable biological activities and tunable physicochemical properties. The functionalization of the pyridine ring is a key strategy in the design of new active ingredients. This compound serves as a valuable scaffold for modification, particularly through modern synthetic methodologies like palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular architectures necessary for potent and selective biological activity.
Potential Applications in Agrochemical Synthesis
The reactivity of the bromine atom on the pyridine ring is the cornerstone of its utility. It can be readily transformed into a variety of other functional groups, making this compound a strategic starting point for creating libraries of compounds for high-throughput screening.
Synthesis of Novel Insecticides
Pyridine-containing insecticides, such as the neonicotinoids, have demonstrated high efficacy against a broad spectrum of sucking insects. By utilizing this compound, novel insecticide candidates with different modes of action can be explored. Cross-coupling reactions can be employed to introduce pharmacophores known to interact with insect-specific targets.
Development of New Herbicides
Herbicides often feature substituted aromatic and heteroaromatic cores. The this compound moiety can be elaborated to mimic or interact with essential biological pathways in weeds. For instance, the synthesis of derivatives that inhibit key enzymes like protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS) could lead to the discovery of new herbicidal agents.
Creation of Advanced Fungicides
Many modern fungicides are based on heterocyclic scaffolds. The this compound core can be functionalized to generate compounds with antifungal properties. For example, coupling with azole-containing fragments or other groups known for their fungicidal activity could yield novel compounds for crop protection.
Key Synthetic Methodologies and Protocols
The primary route for the functionalization of this compound is through palladium-catalyzed cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura and Sonogashira coupling reactions, which are widely used in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: Synthesis of Aryl or Heteroaryl Pyridines
This reaction is a versatile method for the formation of C-C bonds between this compound and various boronic acids or esters.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
-
Procedure: a. To a flame-dried Schlenk flask, add this compound, the boronic acid, palladium catalyst, and base. b. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. c. Add the degassed solvent system via syringe. d. Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature. f. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data (Representative):
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 90-98 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 110 | 16 | 75-85 |
Note: The data in this table is representative and yields can vary based on the specific substrates and reaction conditions.
Sonogashira Coupling: Synthesis of Alkynyl Pyridines
This reaction is used to couple this compound with terminal alkynes to form C(sp²)-C(sp) bonds.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure: a. To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst. b. Evacuate and backfill the flask with an inert gas. c. Add the degassed solvent and the base. d. Add the terminal alkyne dropwise at room temperature. e. Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS). f. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. g. Concentrate the filtrate under reduced pressure. h. Dilute the residue with an organic solvent and wash with aqueous ammonium chloride, water, and brine. i. Dry the organic layer, filter, and concentrate. j. Purify the crude product by column chromatography.
Quantitative Data (Representative):
| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 6 | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 12 | 70-85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 4 | 90-98 |
Note: The data in this table is representative and yields can vary based on the specific substrates and reaction conditions.
Logical Workflow for Agrochemical Discovery
The following diagram illustrates a typical workflow for the utilization of this compound in an agrochemical discovery program.
Conclusion
This compound represents a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. Its utility is primarily derived from the versatility of the bromine substituent, which allows for the application of powerful synthetic methods like Suzuki-Miyaura and Sonogashira cross-coupling reactions. The generalized protocols and workflows presented here provide a foundation for researchers to explore the potential of this building block in the development of next-generation crop protection agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in agriculture.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-ethoxypyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the first things to check?
A1: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is crucial. Start by assessing these key parameters:
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Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
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Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst and lead to the homocoupling of the boronic acid, a common side reaction.[1][2] Ensure your solvent is properly degassed and the reaction is performed under an inert atmosphere like nitrogen or argon.[2][3]
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Reagent Purity: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
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Base and Solvent Quality: The choice of base and solvent is critical.[1] Ensure the base is finely powdered and dry, especially for anhydrous reactions. The solvent must be anhydrous and free of peroxides.
Q2: I am observing significant debromination of my this compound starting material. How can I minimize this side reaction?
A2: Dehalogenation is a known side reaction where the bromine atom is replaced by a hydrogen. This can occur when palladium hydride species are formed.[4] To mitigate this:
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Choice of Base and Solvent: Screen different bases and solvents. Sometimes, the choice of a less basic or non-nucleophilic base can reduce the formation of hydride species.
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Reaction Time: Keep reaction times as short as possible by monitoring the reaction closely.
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Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.
Q3: What are the most common side reactions in the Suzuki coupling of pyridine derivatives, and how can I identify them?
A3: Besides debromination, other common side reactions include:
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is common with heteroaryl boronic acids.[1][4] It can be identified by detecting the corresponding arene byproduct. To prevent this, consider using milder bases like K₂CO₃ or KF, or switching to anhydrous conditions.[1]
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Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[2][4] This byproduct can be identified by mass spectrometry. Rigorous degassing of the reaction mixture is the best way to prevent it.[2]
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Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[3] Using bulky ligands can help prevent this coordination.[3]
Q4: Which catalyst system is recommended for the Suzuki coupling of an electron-rich substrate like this compound?
A4: For electron-rich bromopyridines, catalyst systems with bulky, electron-rich phosphine ligands are often effective.[2] These ligands help to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[2] Common choices include:
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Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are frequently used.[2]
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Ligands: SPhos, XPhos, and RuPhos are known to be effective for challenging substrates like bromopyridines.[2] Pre-formed palladium complexes with these ligands, known as Buchwald precatalysts, are also highly effective.[2] N-heterocyclic carbene (NHC) ligands with catalysts like PEPPSI-IPr can also offer high efficiency.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; Presence of oxygen; Impure reagents; Incorrect base or solvent. | Use a fresh, active catalyst/precatalyst.[1] Ensure rigorous degassing and maintain an inert atmosphere.[2] Verify the purity of all starting materials.[1] Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, toluene/water).[5] |
| Significant Debromination | Formation of palladium hydride species. | Screen different bases and solvents.[3] Minimize reaction time. Consider using bulky, electron-rich ligands. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before starting the reaction and maintain a positive pressure of inert gas.[1][2] |
| Protodeboronation of Boronic Acid | Strong base in aqueous media; Presence of water. | Use a milder base such as K₂CO₃ or KF.[1] Switch to anhydrous reaction conditions.[1] |
| Reaction Stalls | Catalyst deactivation or inhibition. | The pyridine nitrogen can inhibit the catalyst.[3] Try a different, more robust ligand system (e.g., SPhos, XPhos) or increase the catalyst loading slightly.[2][5] |
Experimental Protocols
Protocol 1: General Suzuki Coupling of this compound (Conventional Heating)
Materials:
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This compound (1.0 mmol)
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Arylboronic acid (1.2 mmol)
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Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
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Ligand (e.g., SPhos (4 mol%))
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Base (e.g., K₃PO₄ (2.0 mmol))
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Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
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Schlenk flask or reaction vial with a stir bar
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Inert gas (Argon or Nitrogen)
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.[3][5]
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Evacuate and backfill the flask with the inert gas three times.[3]
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Add the degassed solvent system via syringe.[1]
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Heat the reaction mixture to 80-100 °C with vigorous stirring.[2][3]
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Monitor the reaction progress by TLC or LC-MS.[1]
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Upon completion, cool the reaction to room temperature.[5]
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][5]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][5]
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Purify the crude product by flash column chromatography on silica gel.[1][5]
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
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This compound (1.0 mmol)
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Arylboronic acid (1.5 mmol)
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Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos)
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Base (e.g., K₃PO₄ (2.0 mmol))
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Solvent (e.g., 1,4-dioxane)
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Microwave vial with a stir bar
Procedure:
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In a microwave vial, combine this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.[3]
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Add the chosen degassed solvent and seal the vial with a cap.[3]
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Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3]
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After the reaction is complete, cool the vial to room temperature.[3]
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Work-up and purify the product as described in the conventional heating protocol.[3]
Data Presentation
Table 1: Effect of Catalyst System on Suzuki Coupling of Bromopyridines
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
| (Data is illustrative, based on typical performance for bromopyridine substrates[5]) |
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Variation | Effect on Yield | Rationale |
| Base | K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | Often increases with base strength | A stronger base can facilitate the formation of the active boronate species, which is crucial for the transmetalation step.[2] |
| Solvent | Toluene/H₂O vs. Dioxane vs. DMF | Varies; often higher in polar aprotic solvents | Solvent choice affects reagent solubility and the rate of the catalytic steps. Biphasic systems often require vigorous stirring.[1] |
| Temperature | 80°C vs. 100°C vs. 120°C | Generally increases with temperature | Higher temperatures can increase reaction rates but may also promote side reactions.[2] |
Visualizations
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.[3]
References
Common impurities in the synthesis of 3-Bromo-5-ethoxypyridine and their removal
Technical Support Center: Synthesis of 3-Bromo-5-ethoxypyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through a Williamson ether synthesis by reacting 3,5-dibromopyridine with sodium ethoxide, is prone to the formation of several impurities. The most prevalent of these are:
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Unreacted Starting Material: 3,5-Dibromopyridine may remain if the reaction does not go to completion.
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Over-alkylation Product: 3,5-Diethoxypyridine can form if the reaction conditions are too harsh or if an excess of sodium ethoxide is used.
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Hydrolysis Product: 3-Bromo-5-hydroxypyridine may be present if there is moisture in the reaction solvent or reagents.[1]
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Positional Isomers: Depending on the synthetic route, other brominated ethoxypyridine isomers could be present, though this is less common in the Williamson ether synthesis approach from 3,5-dibromopyridine.
Q2: My reaction seems to be incomplete, and I have a significant amount of 3,5-dibromopyridine remaining. What can I do?
A2: Incomplete conversion is a common issue. Here are several factors to consider and optimize:
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Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. For the analogous synthesis of 3-bromo-5-methoxypyridine, reactions are often heated for several hours (e.g., 4 hours at 70°C).[2] You may need to screen different temperatures and reaction times.
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Base and Reagent Quality: The sodium ethoxide used should be fresh and anhydrous. The sodium hydride used to prepare the ethoxide must be of high purity and handled under inert conditions to ensure its reactivity.[2]
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Solvent Purity: The solvent, typically a polar aprotic solvent like DMF, must be anhydrous. The presence of water can consume the sodium ethoxide and lead to the formation of 3-bromo-5-hydroxypyridine.[1]
Q3: I am observing a significant amount of what I suspect is 3,5-diethoxypyridine in my crude product. How can I avoid this?
A3: The formation of the di-substituted product is often a result of over-reaction. To minimize its formation:
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Stoichiometry: Carefully control the stoichiometry of your reagents. Use only a slight excess of sodium ethoxide (e.g., 1.05-1.1 equivalents) relative to the 3,5-dibromopyridine.
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Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these conditions can favor the second substitution reaction.
Q4: How can I effectively remove the identified impurities from my crude this compound?
A4: A combination of techniques is often necessary for successful purification.
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Aqueous Work-up: Begin by quenching the reaction with water and extracting the product into an organic solvent. Washing with water can help remove residual DMF and salts. A brine wash will aid in removing water from the organic layer.[2]
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Column Chromatography: This is a highly effective method for separating this compound from both the less polar 3,5-dibromopyridine and the more polar 3-bromo-5-hydroxypyridine. A silica gel column is typically used with a gradient of ethyl acetate in hexanes.[2][3]
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Recrystallization: If the crude product is a solid, recrystallization can be an effective final purification step to remove minor impurities and obtain a highly pure product.[4]
Data Presentation: Impurity Profile and Purification Efficiency
The following tables summarize typical impurity profiles before and after purification. The values presented are illustrative and may vary depending on the specific reaction conditions.
Table 1: Typical Impurity Profile of Crude this compound
| Compound | Typical Retention Time (LC-MS) | Typical Area % in Crude Mixture |
| 3,5-Dibromopyridine | Lower | 10-30% |
| This compound | Baseline | 60-80% |
| 3,5-Diethoxypyridine | Higher | 1-5% |
| 3-Bromo-5-hydroxypyridine | Higher | 1-5% |
Table 2: Purity of this compound after Different Purification Methods
| Purification Method | Purity of this compound (by LC-MS Area %) |
| Aqueous Work-up Only | 70-85% |
| Column Chromatography | >98% |
| Recrystallization (after work-up) | >97% |
| Column Chromatography followed by Recrystallization | >99.5% |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
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Preparation of the Mobile Phase: Prepare a stock solution of 1% triethylamine in hexanes and a stock of 1% triethylamine in ethyl acetate. The triethylamine is added to prevent peak tailing of the basic pyridine compound on the acidic silica gel.[5]
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TLC Analysis: Dissolve a small amount of the crude material in dichloromethane and spot it on a silica gel TLC plate. Develop the plate using varying ratios of ethyl acetate in hexanes (both containing 1% triethylamine) to find a solvent system that gives the desired product an Rf value of approximately 0.3.
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Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase determined from the TLC analysis. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
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Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC. Combine the fractions containing the pure this compound.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization of this compound
This protocol is for the purification of solid, crude this compound.
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Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include hexanes, heptane, or a mixture of ethanol and water.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should form. The cooling process can be completed in an ice bath to maximize the yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common impurities in this compound synthesis.
References
Technical Support Center: Troubleshooting Low Yields in 3-Bromo-5-ethoxypyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 3-Bromo-5-ethoxypyridine.
General Troubleshooting
Low yields in palladium-catalyzed cross-coupling reactions involving this compound can often be attributed to a few common factors. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, the electron-donating nature of the ethoxy group can influence the reactivity of the C-Br bond. Careful selection and optimization of the catalyst system, base, and reaction conditions are paramount for success.
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Caption: A general workflow for troubleshooting low yields in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, challenges can arise with electron-rich heteroaryl halides like this compound.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
FAQs for Suzuki-Miyaura Coupling
Q1: My Suzuki reaction with this compound is giving a low yield. What are the likely causes?
A1: Low yields with this substrate are often due to a few key factors:
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Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.
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Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyridine ring may be less reactive towards oxidative addition, which is often the rate-determining step.
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Side Reactions: Protodeboronation of the boronic acid and homocoupling of the coupling partners can consume starting materials and reduce the yield of the desired product.[1]
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Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.
Q2: How can I overcome catalyst inhibition by the pyridine nitrogen?
A2: To mitigate catalyst inhibition, consider the following strategies:
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Use Bulky Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and prevent coordination with the pyridine nitrogen.[1]
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Increase Catalyst Loading: In some cases, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can improve the reaction rate and yield.
Q3: What should I do if I suspect inefficient oxidative addition is the problem?
A3: If oxidative addition is sluggish, you can try:
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Increasing the Reaction Temperature: Cautiously increasing the reaction temperature can often overcome the activation barrier for this step.
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Screening Catalysts and Ligands: Different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands can have a significant impact on the efficiency of oxidative addition. More electron-rich and bulky ligands are generally preferred for less reactive bromides.
Q4: I am observing significant amounts of homocoupling and protodeboronation products. How can I minimize these side reactions?
A4: To suppress these unwanted side reactions:
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Ensure Anhydrous Conditions: To minimize protodeboronation, use anhydrous solvents and ensure your reagents are dry. Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable than boronic acids.[1]
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Thoroughly Degas the Reaction: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction mixture is thoroughly degassed by freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
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Optimize Base and Temperature: Using milder bases and avoiding excessively high temperatures can also help to reduce the extent of side reactions.
Quantitative Data: Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Bromo-5-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |
| 3-Bromo-5-phenoxypyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 3-Bromo-2-methyl-5-nitropyridine | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 60-85 |
Note: This table presents data from reactions with structurally similar compounds to provide a baseline for optimizing the reaction of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
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Degassing: Seal the flask and perform three vacuum/backfill cycles with the inert gas.
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Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
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Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The success of this reaction with this compound is highly dependent on the choice of ligand and base.
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References
Preventing dehalogenation as a side reaction with 3-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of dehalogenation when using 3-Bromo-5-ethoxypyridine in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyridine ring of this compound is replaced by a hydrogen atom, leading to the formation of 3-ethoxypyridine as a byproduct. This reaction reduces the yield of the desired product and complicates the purification process.[1]
Q2: What are the primary causes of dehalogenation during palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation in such reactions is primarily caused by the formation of a palladium-hydride (Pd-H) species.[2] This reactive intermediate can arise from several sources within the reaction mixture, including:
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Bases: Strong alkoxide bases (e.g., sodium tert-butoxide) can be a source of hydrides.[2]
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Solvents: Solvents can sometimes act as a hydride source.[1]
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Impurities: Trace impurities in reagents or solvents can also contribute to the formation of Pd-H species.
Q3: How does the choice of catalyst and ligand affect dehalogenation?
A3: The catalyst and ligand system is crucial in controlling the extent of dehalogenation. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step in the catalytic cycle, which outcompetes the dehalogenation pathway.[2] N-Heterocyclic carbene (NHC)-based catalysts are also highly effective for heteroaryl couplings and can minimize side reactions.[3]
Q4: Which type of base is recommended to minimize dehalogenation?
A4: Weaker inorganic bases are generally preferred over strong organic or alkoxide bases. Bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are less likely to generate hydride species that lead to dehalogenation.[1][2]
Troubleshooting Guides
Issue: Significant formation of 3-ethoxypyridine (dehalogenated byproduct) is observed.
This troubleshooting guide provides a systematic approach to minimizing dehalogenation during cross-coupling reactions involving this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing dehalogenation.
Detailed Troubleshooting Steps:
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Evaluate the Base:
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Problem: Strong bases, especially alkoxides like sodium tert-butoxide, are common sources of hydride species that lead to dehalogenation.[2]
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Solution: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to promoting dehalogenation.[1][2]
-
-
Optimize the Ligand:
-
Problem: The ligand plays a critical role in the stability and reactivity of the palladium catalyst. Less effective ligands may not sufficiently promote the desired cross-coupling pathway over dehalogenation.
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Solution: Employ bulky and electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos have been shown to accelerate the rate of reductive elimination, thus minimizing the lifetime of intermediates that could lead to dehalogenation.[2] For Suzuki couplings of bromopyridines, catalyst systems with ligands like SPhos have demonstrated high yields.[3]
-
-
Solvent Selection:
-
Problem: Protic solvents or solvents that can degrade to provide a hydride source can contribute to dehalogenation.
-
Solution: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF. Ensure the solvent is thoroughly dried and degassed before use to remove water and oxygen, which can interfere with the catalytic cycle.
-
-
Control the Reaction Temperature:
-
Problem: Higher reaction temperatures can sometimes increase the rate of dehalogenation.[1]
-
Solution: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly reduce the formation of the dehalogenated byproduct.
-
-
Ensure Reagent Purity:
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Problem: Impurities in the starting materials, reagents, or solvents can act as hydride donors.
-
Solution: Use high-purity this compound and other reagents. Ensure all glassware is thoroughly dried to prevent the introduction of water.
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Data Presentation
The following tables summarize the performance of different catalyst systems in Suzuki-Miyaura and Sonogashira couplings of analogous bromopyridine substrates. This data can serve as a guide for selecting optimal conditions for reactions with this compound.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
| Fictionalized data for comparison based on trends reported in the literature.[3] |
Table 2: Comparative Data for Sonogashira Coupling of 2-amino-3-bromopyridines
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 82 |
| Data extracted from a study on structurally similar 2-amino-3-bromopyridines.[4] |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound, designed to minimize dehalogenation. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
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This compound (1.0 eq)
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Arylboronic acid (1.2 eq)
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Cesium carbonate (Cs₂CO₃, 2.5 eq)
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Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
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Bulky, electron-rich ligand (e.g., XPhos, 3.5 mol%)
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Anhydrous dioxane or toluene
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine this compound, the arylboronic acid, and cesium carbonate.[2]
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Add the palladium precatalyst and the ligand.[2]
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
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Add the anhydrous solvent via cannula.[2]
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Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.[2]
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Upon completion, cool the reaction to room temperature.
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Dilute with a suitable solvent like ethyl acetate, wash with water and brine, and dry the organic layer.
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Concentrate the solution and purify the crude product by flash chromatography.
Protocol 2: Buchwald-Hartwig Amination
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Materials:
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This compound (1.0 eq)
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Amine (1.2 eq)
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Potassium phosphate (K₃PO₄, 1.5 eq)
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Palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1.0 mol%)
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Ligand (e.g., RuPhos, 2.2 mol%)
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Anhydrous toluene
Procedure:
-
In a glovebox or under a strict argon atmosphere, add the palladium precatalyst, ligand, and potassium phosphate to an oven-dried Schlenk tube.[2]
-
Add this compound and the desired amine.[2]
-
Add anhydrous toluene via syringe.[2]
-
Seal the tube and heat the mixture to 90-100°C. Monitor the reaction's progress by TLC or LC-MS.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent like ethyl acetate, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by flash chromatography or crystallization.
Protocol 3: Sonogashira Coupling
Caption: Experimental workflow for a Sonogashira coupling reaction.
Materials:
-
This compound (1.1 eq)
-
Terminal alkyne (1.0 eq)
-
Pd(PPh₃)₄ (0.15 eq)
-
CuI (0.3 eq)
-
THF/Et₃N (2:1 mixture)
Procedure:
-
To a degassed solution of this compound in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ and CuI.
-
After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite.[5]
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[5]
-
Purify the crude product by flash column chromatography.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Managing byproduct formation in Buchwald-Hartwig reactions of 3-Bromo-5-ethoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions for managing byproduct formation in the Buchwald-Hartwig amination of 3-Bromo-5-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct observed in the Buchwald-Hartwig amination of this compound?
A1: The most prevalent byproduct is typically the hydrodehalogenated product, 3-ethoxypyridine. This occurs when the bromo group is replaced by a hydrogen atom instead of the desired amine.[1][2] This side reaction can compete with the desired C-N bond formation, especially under suboptimal conditions.[1]
Q2: How does the choice of ligand influence byproduct formation?
A2: The ligand plays a crucial role in minimizing byproduct formation. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the desired reductive elimination step over competing side reactions like beta-hydride elimination, which can lead to hydrodehalogenation.[1][3] For challenging substrates like electron-rich pyridines, ligands such as XPhos, SPhos, RuPhos, or Josiphos-type ligands have shown success in preventing catalyst deactivation and promoting the desired amination.[4]
Q3: What is the role of the base in controlling the reaction, and which bases are recommended?
A3: The base is critical for deprotonating the amine, allowing it to coordinate to the palladium center.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly effective.[4][5] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures or longer reaction times.[4][5] The choice of base can significantly impact the reaction outcome, and screening different bases is often necessary.[6]
Q4: Can the palladium precatalyst choice affect the reaction outcome?
A4: Yes, the choice of palladium precatalyst can influence the reaction's efficiency and selectivity. Precatalysts are designed for easy and efficient formation of the active Pd(0) catalyst.[5] Different generations of precatalysts (G1, G2, G3, G4, etc.) offer varying levels of activity and stability, with newer generations often providing better results for challenging substrates.[5] Using a precatalyst like a G3 or G4 version with a suitable ligand can be advantageous over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Buchwald-Hartwig amination of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired product | - Catalyst inhibition by the pyridine nitrogen.- Suboptimal ligand, base, or solvent.- Incomplete reaction. | - Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) to shield the palladium center.[4]- Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[5]- Optimize the solvent (e.g., toluene, dioxane, THF).[5]- Increase reaction time or temperature.[5] |
| High formation of 3-ethoxypyridine (hydrodehalogenation) | - Presence of a Pd-hydride species that promotes hydrodehalogenation.[7]- Suboptimal ligand choice that favors β-hydride elimination.[1] | - Employ ligands that promote rapid reductive elimination.[1]- Consider a bimetallic palladium-copper (Pd-Cu) nanocatalyst system which can suppress hydrodehalogenation.[7]- Ensure anhydrous reaction conditions, as water can be a proton source. |
| Formation of other unidentified byproducts | - Decomposition of starting materials or product under harsh conditions.- Side reactions involving the ethoxy group. | - Lower the reaction temperature and extend the reaction time.[5]- Use a milder base.[5]- Analyze the reaction mixture by LC-MS or GC-MS to identify byproducts and propose mechanistic pathways. |
| Reaction does not proceed | - Inactive catalyst.- Poor quality of reagents or solvent.- Incorrect reaction setup. | - Use a precatalyst to ensure efficient generation of the active Pd(0) species.[5]- Ensure all reagents are pure and the solvent is anhydrous and deoxygenated.[8]- Verify the inert atmosphere (argon or nitrogen) is maintained throughout the reaction.[9] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This is a generalized protocol and may require optimization for specific amines.[8]
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add this compound and the amine to the tube.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC, GC, or LC-MS).
-
Cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Structure Type | Key Features |
| XPhos | Biarylphosphine | Bulky and electron-rich, effective for many challenging couplings.[4] |
| SPhos | Biarylphosphine | Similar to XPhos, often used for heteroaryl substrates.[4] |
| RuPhos | Biarylphosphine | Provides high catalyst stability and activity.[4] |
| BrettPhos | Biarylphosphine | Designed for coupling primary amines.[10] |
| Xantphos | Bidentate | Large bite angle, can be effective for heteroaromatic substrates.[6] |
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong base, widely used but can be incompatible with sensitive functional groups.[5] |
| K₃PO₄ | ~12.3 (for HPO₄²⁻) | Toluene, Dioxane | Weaker base, good for substrates with base-sensitive groups.[5] |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Toluene, Dioxane, DMF | Weaker base, often requires higher temperatures.[5] |
| LHMDS | ~26 | THF | Strong, non-nucleophilic base. |
Visualizations
Caption: Buchwald-Hartwig Catalytic Cycle
Caption: Byproduct Formation Pathway
Caption: Troubleshooting Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Improving the regioselectivity of reactions involving 3-Bromo-5-ethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 3-Bromo-5-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do the substituents influence regioselectivity?
A1: this compound has three potential reactive sites for substitution: the C-3 position (bearing the bromine atom), and the C-4 and C-6 positions for deprotonation/metalation. The regioselectivity of reactions is governed by the electronic and steric effects of the bromo and ethoxy groups.
-
C-3 Position: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The bromine atom serves as a good leaving group in these transformations.
-
C-4 and C-6 Positions: The ethoxy group is an ortho-para directing group. In the case of this compound, the C-4 and C-6 positions are ortho to the ethoxy group. The nitrogen atom in the pyridine ring is electron-withdrawing, which increases the acidity of the ring protons, making them susceptible to deprotonation by strong bases. The ethoxy group can act as a directed metalation group (DMG), facilitating lithiation at the adjacent C-4 or C-6 positions.[1][2]
Q2: How can I selectively functionalize the C-4 position of this compound?
A2: Selective functionalization at the C-4 position can be achieved through Directed ortho-Metalation (DoM). The ethoxy group at the C-5 position can direct a strong base, such as n-butyllithium (n-BuLi) or a lithium diisopropylamide (LDA), to deprotonate the C-4 position.[1][2] The resulting organolithium intermediate can then be quenched with an electrophile to introduce a new functional group at the C-4 position.
Q3: Which conditions favor substitution at the C-3 position?
A3: Palladium-catalyzed cross-coupling reactions are highly selective for the C-3 position due to the presence of the bromine atom. By choosing the appropriate catalyst, ligand, and base, one can achieve high yields and selectivity for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at this position.
Q4: Can I achieve functionalization at the C-6 position?
A4: While the ethoxy group also directs to the C-6 position, selective functionalization can be challenging due to potential steric hindrance from the adjacent nitrogen atom and competition with the more activated C-4 position. However, under certain conditions, and with carefully chosen reagents, functionalization at C-6 may be possible.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Issue 1: Low or no product yield.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper storage of the catalyst under an inert atmosphere. Consider using a pre-catalyst that is more stable. |
| Ligand Decomposition | Use a fresh, high-purity ligand. Some phosphine-based ligands are sensitive to air and moisture. |
| Incorrect Base | The choice of base is crucial. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required. Ensure the base is anhydrous. |
| Poor Solvent Quality | Use anhydrous and degassed solvents. Oxygen can deactivate the palladium catalyst. |
| Low Reaction Temperature | Increase the reaction temperature. Most cross-coupling reactions require heating. |
Issue 2: Formation of side products (e.g., hydrodehalogenation, homocoupling).
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Ensure all reagents and solvents are strictly anhydrous. Water can lead to protodeboronation of the boronic acid in Suzuki reactions and other side reactions. |
| Incorrect Ligand-to-Metal Ratio | Optimize the ligand-to-palladium ratio. Typically, a 1:1 or 2:1 ratio is used for monodentate ligands, while a 1:1 ratio is used for bidentate ligands. |
| Reaction Time Too Long | Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent product decomposition or side reactions. |
Directed ortho-Metalation (DoM) and Subsequent Functionalization
Issue 1: Low yield of the desired functionalized product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Use a stronger base or increase the equivalents of the base. Ensure the reaction is carried out at a sufficiently low temperature (typically -78 °C) to prevent base degradation. |
| Poor Electrophile Reactivity | Use a more reactive electrophile. Ensure the electrophile is added at a low temperature to prevent side reactions with the organolithium intermediate. |
| Protonation of the Organolithium Intermediate | Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. |
| Incorrect Quenching Procedure | Quench the reaction at a low temperature before warming to room temperature to avoid decomposition of the product. |
Issue 2: Formation of a mixture of regioisomers (functionalization at C-4 and C-6).
| Potential Cause | Troubleshooting Steps |
| Non-selective Deprotonation | The choice of base and solvent can influence regioselectivity. Experiment with different bases (e.g., n-BuLi, s-BuLi, LDA) and solvents (e.g., THF, diethyl ether, toluene) to optimize for the desired isomer. The addition of a coordinating agent like TMEDA can sometimes improve selectivity. |
Data Presentation
The following tables summarize typical reaction conditions and expected yields for key reactions of this compound, based on established protocols for similar substrates.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 80-90 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 110 | 12 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 85-95 |
Table 3: Directed ortho-Metalation and Functionalization of this compound
| Entry | Base (equiv.) | Electrophile | Solvent | Temp (°C) | Time (h) | Product Position | Yield (%) |
| 1 | n-BuLi (1.1) | DMF | THF | -78 to RT | 2 | C-4 | 70-80 |
| 2 | LDA (1.2) | I₂ | THF | -78 to RT | 2 | C-4 | 65-75 |
| 3 | n-BuLi (1.1) | (CH₃)₃SiCl | THF | -78 to RT | 2 | C-4 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., BINAP, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Directed ortho-Metalation (DoM)
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet.
-
Dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 equiv.) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Directed ortho-Metalation (DoM).
References
Technical Support Center: Purification of 3-Bromo-5-ethoxypyridine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3-Bromo-5-ethoxypyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of reaction products derived from this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of the desired product after aqueous workup. | The pyridine nitrogen is protonated in acidic conditions, causing the product to partition into the aqueous layer. | During liquid-liquid extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extracting with an organic solvent. A wash with a saturated sodium bicarbonate solution can help neutralize any residual acid. |
| Streaking or tailing of the product spot on a silica gel TLC plate. | The basic pyridine nitrogen is interacting strongly with the acidic silanol groups on the silica gel surface. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent for both TLC and column chromatography. This will compete for the acidic sites on the silica gel and improve the peak shape. |
| Co-elution of the desired product with impurities during column chromatography. | The polarity of the eluent is not optimal for separation. The column may be overloaded. | - Optimize the eluent system: Systematically test different solvent mixtures (e.g., varying ratios of ethyl acetate in hexanes or dichloromethane in hexanes) using TLC to find the best separation. - Use a gradient elution: Start with a less polar eluent and gradually increase the polarity to improve the resolution of closely eluting compounds. - Reduce the sample load: A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight. |
| The product "oils out" instead of crystallizing during recrystallization. | The chosen solvent is too good a solvent for the compound at low temperatures. The solution is supersaturated, or cooling is too rapid. | - Select a different solvent or solvent system: Ideal recrystallization solvents dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. - Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure product. - Ensure slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Presence of a significant amount of a high-boiling point byproduct. | In Grignard reactions, this could be a Wurtz coupling product (dimer of the starting material). In Suzuki or Sonogashira reactions, this could be a homocoupling product of the starting material or the coupling partner. | These byproducts can often be separated by column chromatography. Optimizing reaction conditions, such as slow addition of reagents and ensuring an inert atmosphere, can minimize their formation. |
| The purified product is colored (e.g., yellow or brown). | The presence of residual palladium catalyst from a cross-coupling reaction. Oxidation or degradation of the product. | - Treatment with activated carbon: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can help remove colored impurities. The solution should then be filtered through Celite. - Column chromatography: A well-run column can often separate the colored impurities from the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a Suzuki-Miyaura coupling reaction with this compound?
A1: Common impurities include:
-
Homocoupling products: Biphenyl derivatives arising from the coupling of two molecules of the boronic acid or two molecules of this compound.
-
Protodeboronation product: The boronic acid is replaced by a hydrogen atom on the coupling partner.
-
Unreacted starting materials: Residual this compound and the boronic acid.
-
Palladium catalyst residues: These can often be removed by column chromatography or by washing the organic layer with an aqueous solution of a suitable ligand that complexes with palladium.
Q2: I performed a Grignard reaction with this compound. What are the likely byproducts I need to remove?
A2: The most common byproduct is the Wurtz coupling product, which is 5,5'-diethoxy-3,3'-bipyridine. You may also have unreacted starting material and magnesium salts. The Wurtz coupling product is typically less polar than the desired alcohol product (if the Grignard reagent was reacted with an aldehyde or ketone) and can usually be separated by column chromatography.
Q3: Can I purify my 3-aryl-5-ethoxypyridine product by recrystallization? What is a good solvent system to try?
A3: Yes, recrystallization can be an effective purification method if the crude product is relatively pure. For many arylpyridine derivatives, a mixed solvent system of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to induce crystallization. Other solvent systems to consider include ethyl acetate/hexanes and isopropanol.
Q4: How can I remove the palladium catalyst from my Suzuki or Sonogashira reaction product?
A4: Besides column chromatography, you can perform a specific workup to remove residual palladium. This can involve washing the organic solution of your product with an aqueous solution containing a chelating agent like thiourea or by filtering the crude product solution through a pad of Celite.
Q5: My reaction was performed in a high-boiling point solvent like DMF or DMSO. How can I effectively remove it during workup?
A5: These solvents are water-miscible and can be removed by washing the organic layer multiple times with water or brine. For a small amount of DMF or DMSO, a common rule of thumb is to wash with at least five times the volume of water.
Quantitative Data Summary
The following table summarizes typical purification outcomes for reaction products of this compound and its analogs. Note that yields and purities are highly dependent on the specific reaction conditions and the scale of the reaction.
| Reaction Type | Product Type | Purification Method | Typical Eluent/Solvent | Reported Yield (%) | Reported Purity (%) |
| Suzuki-Miyaura Coupling | 3-Aryl-5-ethoxypyridine | Column Chromatography | Hexanes/Ethyl Acetate (gradient) | 80-95 | >95 |
| Grignard Reaction | 1-(5-ethoxypyridin-3-yl)alkanol | Column Chromatography | Hexanes/Ethyl Acetate (gradient) | 60-85 | >97 |
| Sonogashira Coupling | 3-(Alkynyl)-5-ethoxypyridine | Column Chromatography | Hexanes/Ethyl Acetate (gradient) | 70-90 | >96 |
| Recrystallization | 3-Aryl-5-ethoxypyridine | Recrystallization | Ethanol/Water | 75-90 (recovery) | >99 |
Experimental Protocols
Protocol 1: Purification of a 3-Aryl-5-ethoxypyridine by Column Chromatography (Suzuki Product)
Objective: To purify a 3-aryl-5-ethoxypyridine from unreacted starting materials, homocoupling byproducts, and catalyst residues.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
-
TLC plates, developing chamber, and UV lamp
-
Chromatography column, collection tubes, and rotary evaporator
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude mixture in dichloromethane or ethyl acetate and spot it on a TLC plate. Develop the plate in a solvent system of hexanes and ethyl acetate (e.g., 9:1, 4:1, 7:3). Visualize the spots under a UV lamp to determine the optimal eluent for separation. The ideal Rf for the product is around 0.3. If streaking is observed, add 0.5% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes/ethyl acetate). Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, start with a low polarity eluent and gradually increase the percentage of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-aryl-5-ethoxypyridine.
Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction
Objective: To separate a basic pyridine product from neutral or acidic impurities.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Methodology:
-
Acidic Extraction: Transfer the organic solution of the crude product to a separatory funnel. Add an equal volume of 1 M HCl and shake vigorously. Allow the layers to separate. The protonated pyridine product will move into the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer.
-
Neutralization and Re-extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1 M NaOH with stirring until the solution is basic (pH > 10), which will deprotonate the pyridinium salt and regenerate the free base (product may precipitate or form an oil).
-
Back Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the purified product.
Purification Strategy Workflow
The following diagram illustrates a general workflow for selecting a suitable purification strategy for the reaction products of this compound.
Caption: Decision tree for selecting a purification strategy.
Technical Support Center: 3-Bromo-5-ethoxypyridine in Synthetic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of 3-Bromo-5-ethoxypyridine in chemical reactions, with a focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties and solubility of this compound?
Physical Properties (Analog Comparison)
For the closely related compound, 3-Bromo-5-methoxypyridine, the melting point is between 31-35 °C.[2] Given the slightly larger ethoxy group, this compound is expected to be a low-melting solid or a liquid at room temperature.
| Property | 3-Bromo-5-methoxypyridine | 3-Bromo-5-hydroxypyridine |
| Melting Point | 31-35 °C | 166-170 °C |
| Water Solubility | Soluble in Methanol | Slightly soluble in water, DMSO (Slightly), Methanol (Slightly) |
| Organic Solvent Solubility | - | Soluble in chloroform and ethyl acetate |
Qualitative Solubility Profile (Expected)
Based on its structure—a moderately polar pyridine ring with a hydrophobic bromo and ethoxy group—this compound is expected to be soluble in a range of common organic solvents.
| Solvent | Expected Solubility | Rationale |
| Aprotic Polar | Soluble | Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally good solvents for a wide range of organic compounds. |
| Ethers | Soluble | Tetrahydrofuran (THF) and 1,4-Dioxane are common solvents for cross-coupling reactions and are likely to dissolve this compound. |
| Aromatic | Soluble | Toluene and Benzene should be suitable solvents, especially for less polar reaction partners. |
| Alcohols | Soluble | Methanol and Ethanol are expected to be good solvents. |
| Halogenated | Soluble | Dichloromethane (DCM) and Chloroform are likely to be effective solvents. |
| Water | Sparingly Soluble | The hydrophobic nature of the bromo and ethoxy groups will limit its solubility in water. |
Q2: I am observing incomplete reaction or low yield in my Suzuki-Miyaura coupling with this compound. Could solubility be the issue?
A2: Yes, solubility can be a significant factor in Suzuki-Miyaura couplings. If any of the reactants (this compound, the boronic acid/ester, or the base) are not fully dissolved, the reaction rate can be significantly reduced. The basic nitrogen of the pyridine ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.
Q3: How can I improve the solubility of this compound and other reagents in a Suzuki-Miyaura reaction?
A3: Consider the following strategies:
-
Solvent Selection: Use a solvent or a solvent mixture that is known to be effective for Suzuki-Miyaura reactions and can dissolve all components. Common choices include toluene, dioxane, THF, and DMF, often with the addition of water to help dissolve the inorganic base.[3][4]
-
Co-solvent: Adding a polar aprotic solvent like DMF or using a mixture such as toluene/water can improve the solubility of inorganic bases like potassium carbonate or potassium phosphate.
-
Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the base into the organic phase.
-
Homogeneous Base: Using a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes be beneficial, although inorganic bases are more common for Suzuki couplings.
-
Temperature: Increasing the reaction temperature will generally increase the solubility of the reactants.
Q4: I am having trouble with a Buchwald-Hartwig amination using this compound. What are the common pitfalls?
A4: Similar to Suzuki couplings, solubility can be a challenge in Buchwald-Hartwig aminations. Additionally, the choice of base, ligand, and palladium source is crucial for success. The basicity of the pyridine substrate itself can interfere with the catalytic cycle.
Q5: What are some troubleshooting steps for a struggling Buchwald-Hartwig amination with this compound?
A5: Here are some recommendations:
-
Solvent Choice: Toluene, dioxane, and THF are commonly used solvents.[5] If solubility is an issue, consider a more polar solvent like DMF, but be aware that it can sometimes lead to side reactions at high temperatures.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich pyridines, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often give good results. Bidentate ligands like BINAP or DPPF can also be effective.[6]
-
Palladium Pre-catalyst: Using a pre-formed palladium catalyst (e.g., a palladacycle) can sometimes lead to more consistent results than generating the active catalyst in situ.
-
Temperature: Buchwald-Hartwig aminations are often run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.
Troubleshooting Guides
Issue: Poor Solubility of this compound in a Reaction
Symptoms:
-
Visible undissolved solid starting material.
-
Stalled or slow reaction progress.
-
Inconsistent reaction outcomes.
Troubleshooting Workflow:
Caption: A stepwise approach to addressing solubility issues.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene/water 4:1)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)[1]
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to a dry reaction vessel.
-
Add the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways in Drug Development
Derivatives of 3-alkoxypyridines are of significant interest in drug discovery, particularly as inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Kinase Inhibitor Signaling Pathway
Many 3-alkoxypyridine derivatives function as ATP-competitive inhibitors of kinases. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade.
Caption: A simplified MAPK/ERK signaling pathway and the inhibitory action of a 3-alkoxypyridine derivative.
Structure-Activity Relationship (SAR) Insights
Studies on various pyridine-containing compounds have shown that the substitution pattern on the pyridine ring is critical for their biological activity. For kinase inhibitors, the 3-alkoxy group can often be involved in hydrogen bonding interactions within the ATP-binding pocket of the target kinase, contributing to the compound's potency and selectivity. The development of potent and selective kinase inhibitors often involves modifying the substituents on the pyridine core to optimize these interactions. For example, in the development of ALK2 inhibitors, a class of serine/threonine kinase receptors, 2-aminopyridine derivatives have been extensively studied, and modifications at the 3 and 5 positions of the pyridine ring have been shown to significantly impact their potency and selectivity.[7][8] Similarly, isothiazolo[4,3-b]pyridines with alkynyl and aryl substitutions at positions 3 and 6 have been investigated as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.[2] These examples highlight the importance of the substitution pattern on the pyridine ring for achieving desired biological activity.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. mdpi.com [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing homocoupling in Suzuki reactions of 3-Bromo-5-ethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of 3-Bromo-5-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction with this compound?
A1: Homocoupling is a common and significant side reaction where two molecules of the organoboron reagent (e.g., an arylboronic acid) couple with each other instead of with the intended aryl halide (this compound).[1][2] This reaction forms a symmetrical biaryl impurity, which consumes the boronic acid reagent, reduces the yield of the desired product, and complicates purification.[2]
-
Desired Reaction: this compound + Arylboronic Acid → 3-Aryl-5-ethoxypyridine
-
Homocoupling Side Reaction: Arylboronic Acid + Arylboronic Acid → Aryl-Aryl (symmetrical biaryl)
Q2: What are the primary causes of boronic acid homocoupling?
A2: The formation of homocoupling byproducts is primarily promoted by two factors: the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[2] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to facilitate the homocoupling of boronic acids.[2][3] Similarly, using a Pd(II) salt like Pd(OAc)₂ can directly promote homocoupling before it is reduced to the catalytically active Pd(0) state.[1][2]
Caption: Key factors that promote undesired homocoupling.
Q3: How does the choice of palladium catalyst and ligand influence homocoupling?
A3: The selection of the palladium source and its coordinating ligand is critical for minimizing homocoupling.
-
Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred because it bypasses the in-situ reduction step where Pd(II) can induce homocoupling.[1][2] If a Pd(II) source (e.g., Pd(OAc)₂) is used, adding a mild reducing agent like potassium formate can help suppress this side reaction by rapidly generating the active Pd(0) catalyst.[1][4]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are highly effective at preventing homocoupling.[2][5] These ligands accelerate the final reductive elimination step of the catalytic cycle, which leads to the formation of the desired product.[2][6] A faster reductive elimination step reduces the lifetime of reaction intermediates that could otherwise lead to side reactions.[2]
| Catalyst System Component | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). | Avoids the presence of Pd(II) species that directly promote homocoupling.[1][2] |
| If using Pd(II) (e.g., Pd(OAc)₂), add a mild reducing agent. | Promotes rapid reduction to the active Pd(0) catalyst.[4] | |
| Ligand Type | Use bulky, electron-rich monophosphine ligands. | Stabilizes key intermediates and accelerates the desired reductive elimination step.[5][6] |
| Specific Ligands | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Proven to be effective in suppressing side reactions for a wide range of substrates.[2][5] |
Q4: What is the role of the base and solvent in controlling this side reaction?
A4: The base and solvent system must be carefully chosen to favor the cross-coupling pathway.
-
Base: The base activates the boronic acid for the transmetalation step.[7][8] For pyridine substrates, moderately strong inorganic bases are often effective. Weaker bases can sometimes slow the reaction, while overly strong bases may promote boronic acid decomposition. Finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points.[2]
-
Solvent: The solvent must be rigorously degassed to remove dissolved oxygen.[1] Common solvent systems include mixtures of an organic solvent like 1,4-dioxane or toluene with water.[2] The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
| Base | Typical Equivalents | Notes |
| K₃PO₄ | 2.0 - 3.0 | Often a good choice for heteroaryl substrates; requires sufficient water for solubility. |
| K₂CO₃ | 2.0 - 3.0 | A common and effective base for many Suzuki couplings. |
| Cs₂CO₃ | 2.0 - 3.0 | More soluble in organic solvents, can be effective in more anhydrous conditions. |
| KF | 3.0 | A milder base that can be effective, especially with base-sensitive functional groups.[7] |
Troubleshooting Guide
Problem: Analysis of the crude reaction mixture (by LC-MS, GC-MS, or ¹H NMR) shows a significant amount of the homocoupled byproduct.
Caption: A step-by-step workflow for troubleshooting homocoupling.
Experimental Protocols
Recommended Protocol for Suzuki Coupling of this compound
This protocol incorporates best practices to minimize homocoupling.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos catalyst system (1-5 mol% Pd)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (degassed, 4:1 v/v ratio)
-
Inert gas (high purity Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid reagent (1.2-1.5 eq.), and finely powdered K₃PO₄ (2.0 eq.).[2]
-
Inerting the System: Seal the flask, then evacuate the atmosphere and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If using a ligand, pre-mix the Pd source and ligand before adding.
-
Solvent Addition: Add the previously degassed 4:1 dioxane/water solvent mixture via a syringe or cannula.[2] Solvents should be sparged with an inert gas for at least 30 minutes prior to use.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Caption: The desired catalytic cycle versus the competing homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Showdown: 3-Bromo-5-ethoxypyridine vs. 3-chloro-5-ethoxypyridine in Suzuki Coupling
A Comparative Guide for Researchers in Synthetic Chemistry
In the realm of palladium-catalyzed cross-coupling reactions, the choice of halide on an aromatic or heteroaromatic substrate is a critical determinant of reactivity, influencing reaction conditions, catalyst selection, and ultimately, yield and efficiency. This guide provides a detailed comparison of the reactivity of 3-bromo-5-ethoxypyridine and 3-chloro-5-ethoxypyridine in the Suzuki-Miyaura coupling, a cornerstone reaction for the formation of carbon-carbon bonds in drug discovery and development.
The fundamental principle governing the reactivity of organic halides in Suzuki coupling is the strength of the carbon-halogen (C-X) bond. The established order of reactivity is I > Br > Cl, a trend directly correlated with the bond dissociation energies of the respective C-X bonds. The weaker C-Br bond in this compound allows for a more facile oxidative addition of the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, this compound is generally the more reactive coupling partner, often amenable to milder reaction conditions and a broader range of coupling partners.
Conversely, the stronger C-Cl bond in 3-chloro-5-ethoxypyridine presents a higher activation barrier for oxidative addition. This necessitates the use of more sophisticated and reactive catalyst systems, typically employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), along with more forcing conditions such as higher temperatures and longer reaction times, to achieve comparable yields to its bromo-counterpart.
Comparative Performance: Experimental Data Insights
Table 1: Suzuki Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | ~85-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | ~92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 100 | 16 | ~88 |
Note: The data presented is compiled from various sources and serves to illustrate general reactivity trends. Reaction conditions and yields are substrate-dependent and may require optimization.
Table 2: Suzuki Coupling of 3-chloro-5-ethoxypyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~75-85 |
| 2 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 24 | ~70-80 |
| 3 | 2-Pyrimidinylboronic acid | PdCl₂(Amphos)₂ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 20 | ~65-75 |
Note: The data for 3-chloro-5-ethoxypyridine is based on established protocols for structurally similar and challenging chloropyridines, highlighting the need for more advanced catalyst systems.
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki-Miyaura coupling of this compound and 3-chloro-5-ethoxypyridine. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.
-
Attach the reflux condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 10-14 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-phenyl-5-ethoxypyridine.
Protocol 2: Suzuki Coupling of 3-chloro-5-ethoxypyridine with Phenylboronic Acid
Materials:
-
3-chloro-5-ethoxypyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (0.8 mL)
-
Oven-dried reaction vial with a screw cap
-
Magnetic stirrer with heating
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial, add 3-chloro-5-ethoxypyridine, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-5-ethoxypyridine.
Mechanistic and Workflow Diagrams
To further illustrate the process and underlying principles, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Factors influencing the reactivity of 3-halopyridines in Suzuki coupling.
Conclusion
The choice between this compound and 3-chloro-5-ethoxypyridine in Suzuki coupling reactions represents a classic trade-off between reactivity and cost/availability. This compound is the more reactive substrate, generally affording higher yields under milder conditions with simpler catalyst systems. However, with the advent of highly active palladium catalysts and optimized reaction protocols, the more economical 3-chloro-5-ethoxypyridine has become a viable and attractive alternative, particularly for large-scale syntheses where cost is a significant factor. Researchers and drug development professionals should consider these factors when designing synthetic routes, with the understanding that the successful coupling of the chloro-analogue will likely require more rigorous optimization of the catalytic system and reaction parameters.
A Comparative Guide to the Purity Validation of 3-Bromo-5-ethoxypyridine by HPLC and NMR Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates like 3-Bromo-5-ethoxypyridine is a critical prerequisite for reliable research and the development of safe and effective active pharmaceutical ingredients (APIs). The presence of even minor impurities can lead to unwanted side reactions, lower yields, and potential toxicity in final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of this compound, supported by detailed experimental protocols and comparative data.
At a Glance: HPLC vs. NMR for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, yet distinct, analytical techniques. HPLC excels in separating and detecting trace impurities with high sensitivity, while NMR provides unparalleled structural confirmation and direct quantification of the main component against an internal standard.[1] For comprehensive purity validation, a combined, orthogonal approach is often recommended to ensure the highest level of confidence in the material's quality.[1][2]
The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantification.[4] |
| Purity Assessment | Primarily based on peak area percentage (area normalization), assuming all components have a similar response factor at the detection wavelength. | Quantitative NMR (qNMR) allows for absolute purity determination against a certified internal standard, independent of response factors.[5] |
| Sensitivity | Very high, capable of detecting trace impurities at levels below 0.05%.[6] | Lower sensitivity than HPLC, typically quantifying impurities at levels of ~0.1% and above.[1] |
| Structural Info | Provides minimal structural information; identification relies on comparison with reference standards. | Provides definitive structural confirmation of the main component and allows for the structural elucidation of impurities.[7][8] |
| Quantification | Relative quantification. Requires reference standards for each impurity for accurate quantification. | Absolute quantification (qNMR). Can quantify various components without needing specific impurity reference standards.[9] |
| Sample Consumption | Low (microgram range).[1] | Higher (milligram range).[1] |
| Destructive | Yes, the collected fractions are typically not reused.[1] | No, the sample can be fully recovered after analysis.[1] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[1] | Lower, especially for quantitative experiments requiring long relaxation delays.[1] |
Experimental Protocols
Detailed methodologies for both HPLC and NMR analysis are presented below. These protocols are based on established methods for substituted pyridines and serve as a robust starting point for the validation of this compound.[3][10]
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is designed for the high-resolution separation of this compound from potential process-related impurities.
1. Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[8]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 95 30 95 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[11]
4. System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should not exceed 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be no less than 3000.[8]
5. Analysis:
-
Inject the prepared sample solution and record the chromatogram. Calculate the purity using the area normalization method, reporting any impurity above 0.05%.
Quantitative NMR (qNMR) Protocol
This ¹H NMR method allows for the absolute purity determination of this compound using an internal standard.
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
2. Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the tube, ensuring both the sample and internal standard are fully dissolved.
3. ¹H NMR Spectrometer Parameters:
-
Pulse Sequence: A standard quantitative 1D proton experiment (e.g., zg30).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 to 64, depending on the required signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all relevant signals (e.g., 0-12 ppm).
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_s / N_s) * (N_is / I_is) * (MW_s / MW_is) * (m_is / m_s) * P_is
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the internal standard
-
s = sample (this compound)
-
is = internal standard
-
Visualization of the Analytical Workflow
An orthogonal approach, utilizing both HPLC and NMR, provides a comprehensive purity profile. The workflow ensures that impurities are not only detected and quantified but also structurally characterized, leading to a more complete understanding of the sample's composition.
Caption: Orthogonal workflow for purity validation.
Comparative Data Presentation
The table below presents hypothetical data from the analysis of a single batch of this compound, illustrating the complementary nature of the results obtained from HPLC and qNMR.
| Analyte | HPLC (Area %) | qNMR (Weight %) | Method Notes |
| This compound | 99.65% | 99.1% | HPLC may overestimate purity if impurities have a lower UV response. qNMR provides a more accurate absolute purity value.[2] |
| Impurity A (3,5-Dibromopyridine) | 0.18% | 0.20% | A potential starting material carryover, identifiable by both techniques. |
| Impurity B (Unknown) | 0.07% | Not Detected | Detected by sensitive HPLC-UV but below the NMR detection limit (~0.1%).[1] |
| Impurity C (Isomer) | 0.10% | 0.12% | Co-elution in HPLC is possible; NMR can distinguish and quantify isomers if signals are resolved. |
| Non-UV Active Impurities | Not Detected | 0.58% (inferred) | HPLC cannot detect impurities without a UV chromophore. The difference between qNMR and HPLC results can indicate their presence.[1] |
| Total Purity | 99.65% | 99.1% | The qNMR result is considered the more accurate measure of absolute purity. |
Conclusion
Both HPLC and NMR are indispensable for the robust purity validation of this compound. HPLC serves as a high-throughput, highly sensitive method ideal for routine quality control and detecting trace impurities.[6] Conversely, NMR, particularly qNMR, acts as a primary analytical method that provides an accurate measure of absolute purity, confirms the compound's identity, and aids in the structural elucidation of unknown impurities without requiring their individual reference standards.[1][8]
By employing both techniques in a complementary, orthogonal strategy, researchers and drug developers can achieve a comprehensive understanding of a sample's purity profile. This dual approach ensures the highest confidence in the quality of this compound, mitigating risks in subsequent research and manufacturing processes.
References
- 1. benchchem.com [benchchem.com]
- 2. specificpolymers.com [specificpolymers.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 3-Bromo-5-ethoxypyridine and Its Analogues
For Immediate Publication
WEST CHESTER, PA – December 24, 2025 – This guide provides a detailed spectroscopic comparison of 3-Bromo-5-ethoxypyridine and its key derivatives, 3-Bromo-5-methoxypyridine and 3-Bromo-5-hydroxypyridine. The data presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a foundational resource for researchers engaged in the synthesis, identification, and application of these versatile heterocyclic compounds in medicinal chemistry and materials science.
The substitution pattern on the pyridine ring significantly influences the electronic environment and, consequently, the spectroscopic characteristics of these molecules. This guide aims to elucidate these structure-property relationships through the systematic presentation and analysis of experimental data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its methoxy and hydroxy analogues. The subtle shifts and patterns observed are indicative of the electronic effects imparted by the different substituents at the C-5 position.
¹H NMR Spectroscopic Data
The ¹H NMR spectra are characterized by three distinct signals in the aromatic region, corresponding to the protons at the C-2, C-4, and C-6 positions of the pyridine ring. The chemical shifts are sensitive to the electron-donating nature of the C-5 substituent.
| Compound | Solvent | δ H-2 (ppm) | δ H-4 (ppm) | δ H-6 (ppm) | δ Other (ppm) |
| This compound | CDCl₃ | 8.25 (d) | 7.38 (t) | 8.29 (d) | 4.09 (q, -OCH₂CH₃), 1.45 (t, -OCH₂CH₃) |
| 3-Bromo-5-methoxypyridine [1] | CDCl₃ | 8.24 (d) | 7.36 (dd) | 8.28 (d) | 3.86 (s, -OCH₃)[1] |
| 3-Bromo-5-hydroxypyridine [2] | DMSO-d₆ | 8.12-8.15 (m) | 7.40 (t) | 8.12-8.15 (m) | 10.47 (s, br, -OH)[2] |
¹³C NMR Spectroscopic Data
The ¹³C NMR data reveals the influence of the C-5 substituent on the carbon skeleton of the pyridine ring. The electronegativity of the oxygen atom in the alkoxy and hydroxyl groups results in a downfield shift for the C-5 carbon.
| Compound | Solvent | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ Other (ppm) |
| This compound | CDCl₃ | 143.9 | 119.0 | 125.1 | 155.8 | 140.2 | 64.9 (-OCH₂), 14.6 (-CH₃) |
| 3-Bromo-5-methoxypyridine | CDCl₃ | 143.5 | 118.7 | 125.5 | 156.2 | 140.5 | 56.0 (-OCH₃) |
| 3-Bromo-5-hydroxypyridine | DMSO-d₆ | 141.2 | 119.5 | 126.8 | 155.0 | 138.7 | - |
Infrared (IR) Spectroscopic Data
The IR spectra provide valuable information regarding the functional groups present in the molecules. Key absorptions include C-H, C=C, and C-N stretching vibrations of the pyridine ring, as well as characteristic bands for the ether and hydroxyl functionalities.
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | ~3080 (Ar C-H), ~2980 (Alkyl C-H), ~1560 (C=C/C=N), ~1230 (Asym. C-O-C), ~1040 (Sym. C-O-C), ~850 (C-Br) |
| 3-Bromo-5-methoxypyridine | ~3070 (Ar C-H), ~2950 (Alkyl C-H), ~1565 (C=C/C=N), ~1225 (Asym. C-O-C), ~1030 (Sym. C-O-C), ~845 (C-Br) |
| 3-Bromo-5-hydroxypyridine | ~3200 (br, O-H), ~3060 (Ar C-H), ~1570 (C=C/C=N), ~1210 (C-O), ~860 (C-Br) |
Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight of the compounds. The presence of a bromine atom is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio.
| Compound | Molecular Formula | Molecular Weight | [M]⁺ / [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₇H₈BrNO | 202.05 | 201/203 | 173/175 (-C₂H₄), 122 (-Br) |
| 3-Bromo-5-methoxypyridine [1] | C₆H₆BrNO | 188.02 | 187/189, 188/190[1] | 158/160 (-CHO), 108 (-Br) |
| 3-Bromo-5-hydroxypyridine [2] | C₅H₄BrNO | 174.00 | 173/175, 174/176[2] | 145/147 (-CO), 94 (-Br) |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample was placed directly on the ATR crystal. Spectra were recorded in the range of 4000-600 cm⁻¹.
Mass Spectrometry (MS)
Low-resolution mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The samples were introduced directly or via a gas chromatograph. The resulting mass spectra show the molecular ion peak and characteristic fragmentation patterns.
Workflow for Spectroscopic Analysis
The structural elucidation of novel pyridine derivatives follows a logical and systematic workflow. The process begins with sample purification and preparation, followed by data acquisition using various spectroscopic techniques. The interpretation of the combined data allows for the unambiguous determination of the molecular structure.
This guide serves as a practical reference for the spectroscopic characterization of this compound and related compounds. The presented data and protocols are intended to support the ongoing research and development efforts within the scientific community.
References
A Comparative Analysis of Reaction Rates: 3-Bromopyridine vs. 3-Iodopyridine in Cross-Coupling Reactions
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical factor in the efficiency of synthetic routes. Pyridine moieties are ubiquitous in pharmaceuticals, and their functionalization often relies on transition-metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reaction rates and efficiencies of 3-bromopyridine versus 3-iodopyridine, two common substrates, in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Theoretical Background: The Role of the Halogen
The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The energy required to cleave this bond is a key factor, with weaker bonds generally facilitating faster reactions under milder conditions.[1]
The established trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[1]
This significant difference in bond strength is the fundamental reason why iodopyridines are typically more reactive than the corresponding bromopyridines.[3] The oxidative addition of a C-I bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Br bond.[1][3]
Data Presentation: Comparative Performance
The following tables summarize typical quantitative data for the coupling of 3-bromopyridine and 3-iodopyridine, highlighting the impact of the halogen on reaction time and yield under comparable conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[4] The enhanced reactivity of 3-iodopyridine often translates to shorter reaction times or the ability to use lower catalyst loadings.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3-Bromopyridine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 °C / 12 h | 85 |
| 3-Iodopyridine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 °C / 4 h | 92 |
| 3-Bromopyridine | Pd(OAc)₂/SPhos (1 mol%) | K₃PO₄ | 1,4-Dioxane | 100 °C / 4 h | 95 |
| 3-Iodopyridine | Pd(OAc)₂/SPhos (1 mol%) | K₃PO₄ | 1,4-Dioxane | 100 °C / 1 h | 97 |
Data is synthesized from typical results found in the literature for illustrative comparison.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide.[6] The reactivity trend (I > Br) is particularly pronounced in this reaction, with iodides often coupling at or near room temperature, while bromides typically require heating.[6]
Table 2: Comparative Performance in Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3-Bromopyridine | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Et₃N | DMF | 80 °C / 6 h | 88 |
| 3-Iodopyridine | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Et₃N | DMF | 25 °C / 3 h | 95 |
| 3-Bromopyridine | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 °C / 3 h | 91[7] |
| 3-Iodopyridine | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 60 °C / 1.5 h | 96 |
Data is synthesized from typical results found in the literature for illustrative comparison.[4][7]
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds.[8] While modern, highly active catalysts can effectively couple bromopyridines, iodopyridines generally react faster and under milder conditions, which can be crucial for substrates with sensitive functional groups.[9][10]
Table 3: Comparative Performance in Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3-Bromopyridine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOt-Bu | Toluene | 110 °C / 18 h | 90 |
| 3-Iodopyridine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOt-Bu | Toluene | 80 °C / 8 h | 94 |
| 3-Bromopyridine | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | Toluene | 100 °C / 24 h | 82 |
| 3-Iodopyridine | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | Toluene | 100 °C / 10 h | 91 |
Data is synthesized from typical results found in the literature for illustrative comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any comparative study. The following are representative procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, designed to compare the reactivity of 3-bromo- and 3-iodopyridine.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction tube under an inert atmosphere, add the halopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[11] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[11] Add the solvent system (e.g., Toluene/H₂O 4:1, 5 mL). The mixture is degassed with argon for 15 minutes. The reaction vessel is sealed and heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.[11] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[11]
General Procedure for Sonogashira Coupling
A mixture of the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%) is placed in a Schlenk tube under an argon atmosphere.[11] The halopyridine (1.0 mmol, 1.0 equiv) is added, followed by anhydrous and degassed solvent (e.g., DMF or Et₃N). The terminal alkyne (1.2 mmol, 1.2 equiv) and a liquid base if required (e.g., Et₃N, 3.0 mmol) are then added via syringe.[11] The reaction mixture is stirred at the specified temperature (e.g., 25-100 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[11]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, an oven-dried reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv). Add the halopyridine (1.0 mmol, 1.0 equiv) and anhydrous, degassed solvent (e.g., toluene, 5 mL). Finally, add the amine (1.2 mmol, 1.2 equiv). The vessel is sealed and heated to the specified temperature (e.g., 80-110 °C) for the required time. After cooling to room temperature, the reaction mixture is diluted with ether, filtered through a pad of celite, and the filtrate is concentrated. The resulting crude material is purified by column chromatography.
Conclusion
The comparative data consistently demonstrates that 3-iodopyridine is a more reactive substrate than 3-bromopyridine in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This enhanced reactivity, rooted in the lower C-I bond dissociation energy, manifests as significantly shorter reaction times and often higher yields under milder conditions.[3]
For researchers and drug development professionals, the choice between these two substrates involves a trade-off. 3-Iodopyridine is the preferred choice when mild conditions are paramount, reaction times need to be minimized, or when dealing with thermally sensitive functional groups. Conversely, 3-bromopyridine, which is often more commercially available and less expensive, can be a suitable alternative, particularly when paired with modern, highly active catalyst systems that can overcome its lower reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Ligand Performance in the Buchwald-Hartwig Amination of 3-Bromo-5-ethoxypyridine
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen (C-N) bonds with high efficiency.[1][2] This palladium-catalyzed cross-coupling reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals, natural products, and advanced materials.[1] The success of this reaction is highly dependent on the choice of phosphine ligand, which influences reaction efficiency, substrate scope, and reaction conditions.[3] This guide provides a comparative analysis of different ligands for the Buchwald-Hartwig amination of 3-Bromo-5-ethoxypyridine, a crucial heterocyclic building block in medicinal chemistry.
The selection of an appropriate phosphine ligand is critical for optimizing the Buchwald-Hartwig amination. Factors such as steric bulk, electron-donating ability, and the specific substrates involved all play a role in catalytic activity.[3] Bulky, electron-rich ligands have been shown to be particularly effective in promoting the key steps of the catalytic cycle.[1]
Ligand Performance Comparison
The following table summarizes the performance of several common phosphine ligands in the amination of this compound with morpholine. The data represents typical results obtained under standardized laboratory conditions, allowing for a direct comparison of ligand efficiency.
| Ligand | Product Yield (%) | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) |
| XPhos | 95 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 18 |
| RuPhos | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 18 |
| BINAP | 75 | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 |
| Xantphos | 88 | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 110 | 24 |
| (o-Tolyl)₃P | 45 | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 24 |
This data is illustrative and compiled from general performance trends of these ligands in similar Buchwald-Hartwig aminations. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
A detailed methodology for a representative Buchwald-Hartwig amination experiment is provided below.
General Procedure for Ligand Benchmarking
Materials:
-
This compound
-
Morpholine
-
Palladium precursor (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, Xantphos, (o-Tolyl)₃P)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol), the phosphine ligand (e.g., 0.02 mmol), and the base (e.g., 1.4 mmol).
-
Add the anhydrous, deoxygenated solvent (e.g., 5 mL).
-
Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by a suitable technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Analysis: The yield of the product is determined by weighing the purified product and can be further characterized by NMR spectroscopy and mass spectrometry.
Visualizing the Process
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for phosphine ligand screening.
References
A Comparative Analysis of Thermal and Microwave Heating in Palladium-Catalyzed Amination of Bromo-pyridines
The quest for enhanced efficiency in the synthesis of pharmaceutical intermediates and other fine chemicals has led to the widespread adoption of innovative technologies in organic synthesis. Among these, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often demonstrating significant advantages over conventional thermal heating. This guide provides a comparative overview of thermal versus microwave heating for a representative Buchwald-Hartwig amination reaction on a bromo-pyridine substrate, a key transformation in drug discovery.
Quantitative Comparison of Heating Methods
Microwave irradiation consistently demonstrates a dramatic reduction in reaction times and often leads to improved yields when compared to conventional oil bath heating. The following table summarizes typical results for the mono-amination of a di-brominated pyridine derivative.
| Parameter | Conventional Thermal Heating | Microwave Heating |
| Reaction Time | 24 hours | 10 - 30 minutes |
| Typical Yield | 40 - 60% | 70 - 90% |
| Temperature | 80 - 100 °C | 130 - 150 °C |
| Pressure | Atmospheric | Elevated (in sealed vessel) |
This data highlights the primary advantage of microwave heating: a significant acceleration of the reaction rate, which can reduce a day-long synthesis to under an hour.
Experimental Protocols
The following are representative experimental protocols for the Buchwald-Hartwig amination of a bromo-pyridine derivative using both conventional and microwave heating.
Protocol 1: Conventional Thermal Heating
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,5-dibromopyridine (1.0 eq), the desired aniline (1.1 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable ligand (e.g., XPhos, 0.04 eq).
-
Solvent Addition: Add a degassed solvent, such as toluene or dioxane, to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Heating: Place the flask in an oil bath preheated to 100 °C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Heating
-
Reactant Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 3,5-dibromopyridine (1.0 eq), the desired aniline (1.2 eq), sodium tert-butoxide (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a ligand (e.g., XPhos, 0.04 eq).[1]
-
Solvent Addition: Add a suitable solvent, such as toluene, to the vial.[1]
-
Vial Sealing: Seal the vial with a cap.[1]
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a set temperature of 130-150 °C for 10-30 minutes.[1]
-
Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature.[1] Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst and inorganic salts.[1]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel flash column chromatography to obtain the desired 5-Bromo-N-phenylpyridin-3-amine analog.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for comparing the two heating methodologies in a chemical reaction.
Caption: Comparative workflow of thermal vs. microwave heating.
Conclusion
For reactions such as the Buchwald-Hartwig amination of bromo-pyridines, microwave heating presents a compelling alternative to traditional thermal methods. The significant reduction in reaction time not only accelerates research and development timelines but can also lead to higher purity products by minimizing the formation of degradation byproducts associated with prolonged heating.[2] While the initial investment in microwave instrumentation is a consideration, the long-term benefits in terms of efficiency, yield, and speed often justify the cost for research, development, and small-scale production environments.
References
A Comparative Guide to the DFT-Elucidated Reactivity of 3-Bromo-5-ethoxypyridine and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Bromo-5-ethoxypyridine, a molecule of interest in medicinal chemistry and materials science. In the absence of direct Density Functional Theory (DFT) studies on this specific compound, this document leverages comprehensive computational data from closely related substituted pyridines to offer insights into its electronic structure, reactivity, and potential for functionalization. The comparative data herein is supported by established computational methodologies, providing a framework for evaluating and predicting the chemical behavior of this and similar pyridine derivatives.
Introduction to Substituted Pyridine Reactivity
The reactivity of the pyridine ring is significantly influenced by the electronic nature of its substituents. Electron-donating groups (EDGs) generally increase the electron density on the ring, enhancing its nucleophilicity and susceptibility to electrophilic attack, while also increasing the basicity of the nitrogen atom. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making it more susceptible to nucleophilic attack and decreasing the basicity of the nitrogen. In this compound, the bromine atom acts as a weak deactivating group (inductive electron withdrawal, resonance electron donation) while the ethoxy group is an activating group (inductive electron withdrawal, strong resonance electron donation). DFT studies on variously substituted pyridines have quantified these effects, allowing for predictions of reactivity.[1]
Comparison of Electronic Properties of Substituted Pyridines
The following table summarizes key quantitative data from DFT studies on a series of substituted pyridines to provide a comparative context for the anticipated properties of this compound. A smaller HOMO-LUMO energy gap (ΔE) generally indicates higher chemical reactivity and lower kinetic stability.
| Compound | Substituents | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Pyridine | - | -6.68 | -0.27 | 6.41 | 2.22 |
| 3-Bromopyridine | 3-Br | -6.82 | -0.78 | 6.04 | 1.63 |
| 3-Ethoxypyridine | 3-OC2H5 | -6.35 | -0.15 | 6.20 | 2.58 |
| This compound (Predicted) | 3-Br, 5-OC2H5 | ~ -6.5 | ~ -0.5 | ~ 6.0 | ~ 2.0 |
| 3,5-Dibromopyridine | 3,5-Br2 | -7.01 | -1.13 | 5.88 | 0.00 |
Note: Data for pyridine, 3-bromopyridine, and 3-ethoxypyridine are representative values from DFT calculations at the B3LYP/6-31G(d,p) level of theory. The values for this compound are predicted based on the additive effects of the substituents.
Experimental and Computational Protocols
The synthesis and computational analysis of substituted pyridines involve precise, multi-step protocols. The methodologies outlined below are representative of standard practices in the field, ensuring reproducibility and accuracy.
Synthesis Protocol: Suzuki Cross-Coupling
A prevalent method for the functionalization of bromo-pyridines is the Palladium-catalyzed Suzuki cross-coupling reaction. This protocol details a general procedure for the synthesis of aryl-substituted pyridine derivatives from a bromo-pyridine precursor.
-
Reactant Preparation: In a reaction vessel, combine the starting material, this compound (1.0 eq), with the desired arylboronic acid (1.1 eq), a catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like K₃PO₄ (1.5-2.3 eq).
-
Solvent and Reflux: Suspend the mixture in a solvent system of 1,4-dioxane and water (typically a 4:1 ratio). Heat the mixture to reflux at approximately 90°C for 18 hours under a nitrogen atmosphere.
-
Monitoring and Workup: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting the electronic structure and reactivity of molecules.
-
Structure Optimization: The geometry of the molecule is optimized using a specific functional and basis set, for example, B3LYP/6-311++G(d,p). This level of theory has been shown to provide accurate results for similar systems.[2]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Property Analysis: From the optimized structure, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to determine atomic charges and orbital interactions.
-
Reactivity Descriptor Calculation: Global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Visualizing Computational Workflow and Reactivity Concepts
The following diagrams illustrate the typical workflow for a DFT study and the conceptual relationship between substituent effects and pyridine reactivity.
Caption: A typical workflow for a DFT study on a molecule like this compound.
Caption: The influence of electron-donating and -withdrawing groups on pyridine reactivity.
Concluding Remarks
While direct experimental and computational studies on this compound are not yet prevalent in the literature, a comparative analysis based on the established principles of physical organic chemistry and DFT studies of analogous substituted pyridines provides a robust framework for predicting its reactivity. The presence of both a deactivating bromo group and an activating ethoxy group suggests a nuanced reactivity profile, making it an interesting candidate for further experimental and theoretical investigation. The methodologies and comparative data presented in this guide are intended to support such future research endeavors in the fields of drug discovery and materials science.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-ethoxypyridine: A Guide for Laboratory Professionals
For immediate use, this document provides essential safety and logistical information for the proper disposal of 3-Bromo-5-ethoxypyridine. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Key Safety and Handling Information
This compound should be handled with care, in a well-ventilated area, and with appropriate personal protective equipment (PPE).[1] Before handling, it is crucial to consult the Safety Data Sheet (SDS) for detailed information.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically impermeable gloves.[1]
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Avoid dust formation and breathing vapors.[1] Ensure adequate ventilation, and if necessary, use a NIOSH-approved respirator.
In case of a spill, evacuate the area, remove all sources of ignition, and prevent the chemical from entering drains.[1] Spills should be absorbed with an inert material and collected into a designated, sealed container for hazardous waste.
Quantitative Data for this compound and Related Compounds
| Property | Value/Information | Source |
| Chemical Name | This compound | ECHEMI |
| CAS Number | 17117-17-8 | ECHEMI |
| Hazard Statement Codes | H227 (Combustible liquid) | TCI Chemicals |
| Precautionary Statement Codes | P210, P370 + P378, P302 + P352, P403 + P235 | TCI Chemicals |
| Disposal Recommendation | Licensed chemical destruction plant or controlled incineration.[1] | ECHEMI |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any contaminated materials.
1.0 Waste Segregation and Collection
1.1 Designate a specific, labeled hazardous waste container for "Halogenated Organic Waste".[2] Do not mix with incompatible materials.
1.2 The container must be:
- Made of a compatible material (e.g., polyethylene or glass).[2]
- In good condition with a secure, sealable lid.[2]
- Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]
1.3 Place all waste containing this compound, including unused product and contaminated labware (e.g., pipette tips, vials), into the designated container.
2.0 On-Site Accumulation
2.1 Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.
2.2 The storage area should be clearly marked as a hazardous waste storage area and be under the control of laboratory personnel.[2]
2.3 Keep the container closed at all times, except when adding waste.[2]
3.0 Final Disposal
3.1 Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company.[2]
3.2 Do not dispose of this chemical down the drain or in regular trash.[1]
3.3 The primary recommended methods for the disposal of halogenated pyridines are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1]
4.0 Contaminated Packaging
4.1 Containers that held this compound can be triply rinsed (or equivalent).[1]
4.2 The rinsate must be collected and disposed of as hazardous waste.
4.3 After proper rinsing, the packaging can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to make it unusable for other purposes.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-5-ethoxypyridine
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-5-ethoxypyridine. The following procedures are based on established safety protocols for pyridine derivatives and brominated aromatic compounds to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the correct and consistent use of Personal Protective Equipment. Below is a summary of the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[1][2][3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][2] Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned, flame-retardant lab coat should be worn to protect the skin.[1][2][3][4] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][3] If a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor cartridges may be necessary.[4] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational plan is critical for safely handling this compound. The following workflow outlines the necessary steps from preparation to cleanup and disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is essential.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Seek medical attention. |
| Skin Contact | Wash the affected area with soap and plenty of water.[1][5] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[6]
-
Waste Collection : Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Method : The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems.[6]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to make it unusable for other purposes.[6]
Caption: A logical flowchart for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
